molecular formula C22H14O9 B1665328 Aurintricarboxylic Acid CAS No. 4431-00-9

Aurintricarboxylic Acid

Cat. No.: B1665328
CAS No.: 4431-00-9
M. Wt: 422.3 g/mol
InChI Key: GIXWDMTZECRIJT-UHFFFAOYSA-N
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Description

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic chemical compound that serves as a versatile and potent inhibitor in biochemical research. This cell-permeable molecule is recognized for its multifunctional applications, primarily through its ability to form stable complexes that inhibit a wide spectrum of protein-nucleic acid interactions. ATA is a powerful inhibitor of ribonuclease and DNA topoisomerase II, effectively preventing the binding of nucleic acids to these enzymes. In cellular biology, ATA is extensively utilized as an effective apoptosis inhibitor, protecting cells from programmed cell death induced by various factors. This anti-apoptotic property has been successfully leveraged in biopharmaceutical manufacturing, where adding ATA to Chinese hamster ovary (CHO) cell culture media significantly boosts cell performance by maintaining viability and improving lactate metabolism in the late stages of fed-batch cultures. Recent studies demonstrate that ATA suppresses intracellular reactive oxygen species (ROS) generation, providing a mechanism for its cell-protective effects. Furthermore, 2025 research highlights its potential in oncology research, showing that ATA effectively suppresses malignant phenotypes—including proliferation, migration, and invasion—in various drug-resistant cancer cells, such as cisplatin-resistant lung cancer and doxorubicin-resistant breast cancer cells, without causing acute cytotoxicity. Its mechanism involves reducing translation initiation, thereby lowering mitochondrial membrane potential and restricting energy production in these resilient cells. Virology research has revealed ATA's broad-spectrum antiviral properties, exhibiting inhibitory activity against influenza-A, HIV, and coronaviruses including SARS-CoV-2 by interfering with viral replication processes and blocking viral entry mechanisms. Biochemically, ATA stimulates tyrosine phosphorylation pathways—including MAP kinases, Shc proteins, phosphatidylinositol 3-kinase, and phospholipase Cγ—and inhibits calpain, a calcium-activated protease involved in apoptosis. Recent 2024 findings indicate that magnesium enhances ATA's inhibitory action on the plasma membrane Ca²⁺-ATPase (PMCA), with the ATA·Mg complex identified as the effective inhibitory molecule. As a research tool, ATA also inhibits von Willebrand factor binding to platelets and reduces glutamate-induced neuronal injury, making it valuable for neuroscience and cardiovascular studies. This product is offered for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should note that residual ATA must be carefully removed from cell culture streams during therapeutic protein manufacturing due to potential toxicological effects.

Properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid
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InChI

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31)
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InChI Key

GIXWDMTZECRIJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O
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Molecular Formula

C22H14O9
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Related CAS

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt)
Record name Aurintricarboxylic acid
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DSSTOX Substance ID

DTXSID9063453
Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Molecular Weight

422.3 g/mol
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Physical Description

Dark red powder; [Alfa Aesar MSDS]
Record name Aurintricarboxylic acid
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CAS No.

4431-00-9
Record name Aurintricarboxylic acid
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Record name Aurintricarboxylic acid
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Record name Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy-
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Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Record name 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid)
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Record name AURINE TRICARBOXYLIC ACID
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Foundational & Exploratory

Unveiling the Antiviral Potential of Aurintricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a heterogeneous polymeric mixture of polyanionic, polyaromatic compounds. Initially synthesized in the early 20th century, it has since garnered significant attention for its diverse biological activities, most notably its potent and broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the current understanding of ATA's antiviral effects, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antiviral therapeutics.

ATA has demonstrated inhibitory activity against a wide array of viruses, including human immunodeficiency virus (HIV), influenza viruses, coronaviruses (SARS-CoV and SARS-CoV-2), vaccinia virus, hepatitis B and C viruses, and Zika virus.[1][2][3][4][5][6] Its multifaceted mechanism of action involves targeting various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of ATA has been quantified against numerous viruses in different cell lines. The following tables summarize the key inhibitory and cytotoxicity data, providing a comparative look at its potency.

Table 1: Antiviral Activity of this compound (ATA) Against Various Viruses

VirusCell LineAssay TypeEC50 / IC50Citation
Influenza A/PR/8/34 (H1N1)MDCKNeutral Red Uptake6.5 µg/ml[1]
Influenza A/WSN/33 (H1N1)MDCKPlaque Reduction4.1 µM[7]
Influenza A/Udorn/72 (H3N2)MDCKPlaque Reduction6.3 µM[7]
Influenza NIBRG-14 (H5N1)MDCKPlaque Reduction5.4 µM[7]
SARS-CoVVeroPlaque Reduction>1000-fold reduction at 800 µg/ml[8][9]
SARS-CoV-2Vero E6Antiviral Assay50 µM[10][11]
SARS-CoV-2 (RdRp Inhibition)In vitroRNA Replication Assay56 nM[12]
SARS-CoV-2 (PLpro Inhibition)In vitroEnzymatic Assay30 µM[10]
Vaccinia VirusHeLa, Huh7, AD293Viral Titer ReductionAlmost complete inhibition at 400 µg/ml[2]
Vaccinia Virus (H1L Phosphatase)In vitroEnzymatic Assay~2.2 µg/ml (~5.3 µM)[2]
Zika Virus (Asian/American Lineage)VeroPlaque Reduction13.87 ± 1.09 µM[5]
Zika Virus (Asian/American Lineage)A549Plaque Reduction33.33 ± 1.13 µM[5]
Hepatitis B Virus (HBV)HepG2.2.15Southern BlotSignificant reduction in HBV DNA[4]
HIV-1MT-4Cytopathic Effect PreventionVaries with molecular weight[3]

Table 2: Cytotoxicity of this compound (ATA)

Cell LineCC50Citation
MDCK577 µg/ml[1]
Huh71250 µg/ml[2]
HeLa1905 µg/ml[2]
AD2931025 µg/ml[2]
Vero> 1000 µM[5]
A549> 1000 µM[5]

Mechanisms of Antiviral Action

ATA's antiviral activity stems from its ability to interfere with multiple, often essential, viral and cellular processes.

Inhibition of Viral Entry

ATA, being a polyanionic molecule, can interact with the positively charged glycoproteins on the viral envelope. This interaction can prevent the virus from attaching to and entering host cells. This mechanism has been proposed for its activity against HIV, where it interferes with the gp120-CD4 interaction.[3][4]

Inhibition of Viral Enzymes

ATA is a potent inhibitor of a variety of viral enzymes crucial for replication:

  • Neuraminidase (NA): In influenza viruses, ATA directly inhibits the neuraminidase enzyme, which is essential for the release of progeny virions from infected cells. It has been shown to be effective against both group-1 and group-2 influenza viruses, including oseltamivir-resistant strains.[1][7]

  • RNA-Dependent RNA Polymerase (RdRp): ATA has been demonstrated to inhibit the RdRp of SARS-CoV and SARS-CoV-2, thereby blocking viral RNA synthesis.[9][12]

  • Proteases: For SARS-CoV-2, ATA has been identified as an inhibitor of the papain-like protease (PLpro), an enzyme critical for processing the viral polyprotein.[10][11]

  • Reverse Transcriptase: In the context of HIV, ATA has been shown to inhibit reverse transcriptase activity.[3]

  • Helicase: ATA interferes with the activity of the hepatitis C virus (HCV) NS3 helicase, an enzyme necessary for unwinding the viral RNA genome.[13]

  • Phosphatase: In vaccinia virus, ATA inhibits the viral H1L phosphatase, which is required for the initiation of viral transcription.[2]

  • RNase H: For Hepatitis B Virus, ATA has been shown to suppress viral replication by inhibiting the RNase H activity of the viral polymerase.[4]

Modulation of Host Cell Signaling Pathways

ATA can also exert its antiviral effects by targeting cellular factors that are co-opted by viruses for their replication. A notable example is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which is essential for the replication of vaccinia virus.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of ATA.

Plaque Reduction Assay (Influenza Virus)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza virus at a low multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of ATA and a gelling agent (e.g., agar or Avicel).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Visualization: The cell monolayers are fixed with formaldehyde and stained with crystal violet. Plaques appear as clear zones against a background of stained, uninfected cells.

  • Quantification: The number of plaques is counted for each ATA concentration, and the EC50 value is calculated.

Neuraminidase (NA) Activity Assay

This assay measures the ability of ATA to inhibit the enzymatic activity of influenza neuraminidase.

  • Substrate: The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is commonly used.

  • Enzyme Source: Viral lysates or purified recombinant neuraminidase can be used as the enzyme source.

  • Inhibition Assay: The viral enzyme is pre-incubated with various concentrations of ATA before the addition of the MUNANA substrate.

  • Detection: The reaction is incubated, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • Analysis: The concentration of ATA that inhibits 50% of the NA activity (IC50) is determined.

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro assay assesses the direct inhibitory effect of ATA on the viral RdRp.

  • Reaction Components: The assay typically includes the recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8), an RNA template-primer, ribonucleoside triphosphates (rNTPs, one of which may be labeled), and the test compound (ATA).

  • Assay Procedure: The reaction components are incubated together to allow for RNA synthesis.

  • Detection: The amount of newly synthesized RNA is quantified. This can be done using various methods, such as incorporation of a radiolabeled or fluorescently labeled nucleotide, or through qPCR.

  • IC50 Determination: The concentration of ATA that reduces RdRp activity by 50% is calculated.

Western Blot Analysis for ERK Phosphorylation (Vaccinia Virus)

This technique is used to investigate the effect of ATA on the activation of the ERK signaling pathway during viral infection.

  • Cell Treatment and Lysis: HeLa cells are infected with vaccinia virus in the presence or absence of ATA. At specific time points post-infection, the cells are lysed to extract total proteins.

  • SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the effect of ATA on ERK phosphorylation.

Southern Blot for Hepatitis B Virus (HBV) cccDNA

This method is employed to detect the effect of ATA on the levels of covalently closed circular DNA (cccDNA), the transcriptional template of HBV.

  • DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepG2.2.15) treated with ATA using a method that enriches for cccDNA (e.g., Hirt extraction).

  • Agarose Gel Electrophoresis: The extracted DNA is separated on an agarose gel to resolve different HBV DNA replicative intermediates.

  • Southern Transfer: The DNA from the gel is transferred to a nylon membrane.

  • Hybridization: The membrane is hybridized with a labeled HBV-specific DNA probe.

  • Detection: The hybridized probe is detected using autoradiography or a non-radioactive detection system.

  • Quantification: The intensity of the band corresponding to cccDNA is quantified to assess the inhibitory effect of ATA.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and experimental procedures related to the antiviral activity of ATA.

antiviral_mechanism_of_action cluster_virus Virus cluster_host_cell Host Cell Virus Particle Virus Particle Host Cell Receptor Host Cell Receptor Virus Particle->Host Cell Receptor Attachment Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Viral Assembly & Release Viral Assembly & Release Viral Replication->Viral Assembly & Release Signaling Pathways (e.g., ERK) Signaling Pathways (e.g., ERK) Viral Replication->Signaling Pathways (e.g., ERK) Hijacks Viral Assembly & Release->Virus Particle Progeny Virions Host Cell Receptor->Viral Entry Internalization ATA ATA ATA->Virus Particle Inhibits Attachment ATA->Viral Entry Inhibits Entry ATA->Viral Replication Inhibits Enzymes (RdRp, Protease, etc.) ATA->Viral Assembly & Release Inhibits Release (Neuraminidase) ATA->Signaling Pathways (e.g., ERK) Modulates

Caption: Multifaceted antiviral mechanisms of this compound (ATA).

plaque_reduction_assay_workflow start Start seed_cells Seed MDCK cells in 6-well plates start->seed_cells grow_monolayer Incubate to form a confluent monolayer seed_cells->grow_monolayer infect_cells Infect cells with influenza virus grow_monolayer->infect_cells add_overlay Add agar/Avicel overlay containing a range of ATA concentrations infect_cells->add_overlay incubate_plaques Incubate for 2-3 days for plaque formation add_overlay->incubate_plaques fix_stain Fix with formaldehyde and stain with crystal violet incubate_plaques->fix_stain count_plaques Count plaques and calculate EC50 fix_stain->count_plaques end End count_plaques->end

Caption: Workflow for a typical plaque reduction assay.

erk_signaling_inhibition Vaccinia Virus Vaccinia Virus Upstream Kinase Upstream Kinase Vaccinia Virus->Upstream Kinase Activates ATA ATA ERK ERK ATA->ERK Inhibits Phosphorylation MEK MEK Upstream Kinase->MEK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation Viral Replication Viral Replication p-ERK->Viral Replication Promotes

Caption: Inhibition of the ERK signaling pathway by ATA during Vaccinia virus infection.

Conclusion and Future Directions

This compound has consistently demonstrated potent and broad-spectrum antiviral activity in preclinical studies. Its ability to target multiple viral and host factors makes it a compelling candidate for further investigation and development. The heterogeneous nature of the commercially available ATA, however, presents a significant challenge for its clinical translation. Future research should focus on the identification and synthesis of the most active and well-defined oligomeric species within the ATA mixture. Structure-activity relationship (SAR) studies will be crucial in designing novel, more potent, and selective antiviral agents based on the ATA scaffold. Furthermore, a deeper understanding of its in vivo efficacy, pharmacokinetic properties, and safety profile is essential for its potential advancement as a therapeutic agent against a range of viral diseases.

References

Aurintricarboxylic Acid: A Technical Guide to its Function as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has long been recognized for its potent inhibitory effects on a wide range of biological processes, most notably protein synthesis. This technical guide provides an in-depth exploration of ATA's function as a protein synthesis inhibitor, with a focus on its molecular mechanism of action. It details the experimental protocols used to characterize this inhibition and presents quantitative data on its efficacy. Furthermore, this guide illustrates the key pathways and experimental workflows using DOT language diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and molecular biology.

Introduction to this compound

This compound is a heterogeneous polymer synthesized from the reaction of salicylic acid and formaldehyde. Due to its polyanionic and polyaromatic nature, ATA can interact with a multitude of biological macromolecules, particularly proteins that bind to nucleic acids. This broad reactivity has led to its investigation in various therapeutic areas, including as an antiviral, and anticancer agent. A primary and well-established biological activity of ATA is its ability to inhibit protein synthesis, a function that has been a subject of research for several decades.

Mechanism of Action: Inhibition of Translation Initiation

The primary mechanism by which this compound (ATA) inhibits protein synthesis is by targeting the initiation phase of translation .[1][2] This selective inhibition means that ATA is more effective at preventing the synthesis of new proteins than halting the elongation of already initiated polypeptide chains.[3]

The core of ATA's inhibitory action lies in its ability to prevent the attachment of messenger RNA (mRNA) to the small ribosomal subunit (the 40S subunit in eukaryotes) .[1][2][4] By doing so, ATA effectively blocks the formation of the 48S pre-initiation complex, a critical step for the ribosome to start scanning the mRNA for the start codon.

The proposed mechanism for this action involves ATA competing with nucleic acids for their binding sites on proteins.[5] Its polymeric and anionic structure likely allows it to mimic the phosphate backbone of RNA, enabling it to bind to the mRNA binding channel on the ribosome or to initiation factors that are essential for recruiting mRNA to the ribosome. This competitive binding sterically hinders the authentic mRNA from accessing its designated site on the ribosomal machinery.

Figure 1: Mechanism of ATA-mediated inhibition of translation initiation.

Quantitative Data on ATA's Inhibitory Activity

The inhibitory potency of this compound can vary depending on the biological system and the specific target being assayed. While ATA is a known inhibitor of protein synthesis, its broader activity against other protein-nucleic acid interactions and enzymes means that its IC50 values are reported across a range of assays.

Target/ProcessAssay SystemIC50 ValueReference
Protein SynthesisRabbit Reticulocyte Lysate~20-30 µM[2]
Translation InitiationRabbit Reticulocyte LysateInhibition at <100 nM[2]
TAZ-TEAD InteractionAlphaLISA Assay8 µM (for a potent analog)[1]
SARS-CoV-2 PLproIn vitro enzymatic assay30 µM[6]
Antiviral activity (SARS-CoV-2)In vitro cell-based assay50 µM[6]

Note: The discrepancy in inhibitory concentrations for protein synthesis may be due to the different endpoints measured (overall protein synthesis vs. specific initiation steps) and the heterogeneous nature of commercial ATA preparations.

Experimental Protocols

The investigation of ATA's function as a protein synthesis inhibitor relies on several key experimental methodologies. Below are detailed protocols for commonly used assays.

In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This assay is a cornerstone for studying protein synthesis inhibitors. It utilizes a cell-free extract from rabbit reticulocytes, which contains all the necessary machinery for translation.

Objective: To determine the dose-dependent effect of ATA on the synthesis of a reporter protein from its mRNA.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate (commercially available)

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino Acid Mixture (minus methionine if using ³⁵S-methionine for detection)

  • ³⁵S-Methionine or a non-radioactive detection system (e.g., Luciferase assay reagent)

  • This compound (ATA) stock solution

  • RNase-free water and reaction tubes

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

  • Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of ATA to each tube. Include a no-ATA control (vehicle control).

  • Initiation of Translation: Transfer the reaction tubes to a 30°C water bath to start the translation process.

  • Incubation: Incubate the reactions for 60-90 minutes.

  • Termination and Detection:

    • For radioactive detection: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filter paper, and quantify the incorporated ³⁵S-methionine using a scintillation counter.

    • For luciferase reporter: Allow the tubes to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's protocol and measure the luminescence using a luminometer.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of ATA. Determine the IC50 value from the dose-response curve.

RRL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis MasterMix Prepare Master Mix: - Rabbit Reticulocyte Lysate - Amino Acids - Reporter mRNA Add_ATA Add ATA to Reaction Tubes MasterMix->Add_ATA ATA_Dilutions Prepare ATA Serial Dilutions ATA_Dilutions->Add_ATA Incubate Incubate at 30°C (60-90 min) Add_ATA->Incubate Detect Measure Protein Synthesis (e.g., Luminescence or Radioactivity) Incubate->Detect Analyze Plot Dose-Response Curve & Calculate IC50 Detect->Analyze

Figure 2: Experimental workflow for an in vitro translation inhibition assay.
Ribosome Binding Assay using Fluorescence Polarization

This biophysical technique can be used to study the direct interaction of ATA with ribosomes. It measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. While directly labeling the heterogeneous ATA polymer is challenging, a competitive assay can be employed.

Objective: To assess the ability of ATA to displace a fluorescently labeled ligand known to bind to the ribosome.

Materials:

  • Purified ribosomes (e.g., from E. coli or yeast)

  • A fluorescently labeled ligand that binds to the ribosome (e.g., a fluorescently tagged short oligonucleotide that mimics mRNA)

  • This compound (ATA)

  • Binding buffer

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Complex Formation: In a microplate, incubate the purified ribosomes with the fluorescently labeled ligand to allow for the formation of a stable complex. This will result in a high fluorescence polarization signal.

  • Competitive Binding: Add increasing concentrations of ATA to the wells containing the pre-formed ribosome-ligand complex.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: If ATA binds to the ribosome and displaces the fluorescent ligand, the fluorescence polarization will decrease. Plot the change in fluorescence polarization against the ATA concentration to determine its competitive binding affinity.

Conclusion

This compound serves as a potent inhibitor of protein synthesis, primarily by targeting the initiation phase of translation through the prevention of mRNA binding to the small ribosomal subunit. This mechanism of action has been elucidated through a variety of in vitro assays, with the rabbit reticulocyte lysate system being a particularly valuable tool for its characterization. While the heterogeneous nature of ATA presents challenges in defining a precise inhibitory concentration, the available data consistently demonstrate its efficacy in the low micromolar to nanomolar range for translation-related processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging the properties of ATA or in the broader field of translation inhibitors. Further investigation into the specific interactions of defined ATA oligomers with the ribosomal machinery will be crucial for the development of more targeted and therapeutically viable derivatives.

References

A Comprehensive Technical Guide to the Broad-Spectrum Inhibitory Activities of Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound recognized for its extensive range of biological activities. Initially synthesized in 1892, ATA has since been identified as a potent inhibitor of a diverse array of biological processes, primarily through its ability to interfere with protein-nucleic acid interactions[1][2][3]. This technical guide provides an in-depth overview of the broad-spectrum inhibitory activities of ATA, summarizing its effects against various viral, bacterial, and parasitic agents, as well as its inhibition of key cellular and viral enzymes. Quantitative data from numerous studies are consolidated into structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support further research and development efforts in leveraging the therapeutic potential of ATA and its analogs.

Introduction to this compound (ATA)

This compound is a heterogeneous mixture of polymers formed from the condensation of salicylic acid and formaldehyde[3]. This polymeric nature is crucial to its biological activity, as the potency of ATA fractions often correlates with their molecular weight[4]. Commercially available ATA is a complex mixture, which has presented challenges in its medicinal chemistry development[3]. Nevertheless, its well-documented ability to inhibit a wide range of biological targets has sustained interest in its potential as a therapeutic agent and a valuable research tool[3][5]. ATA's inhibitory effects span across different domains of life, showcasing its potential as an antiviral, antibacterial, and antiparasitic agent[6][7][8].

General Mechanism of Action

The primary mechanism of action for ATA is the inhibition of protein-nucleic acid interactions[1][2]. It achieves this by competing with nucleic acids (DNA and RNA) for their binding sites on proteins[1]. This competitive inhibition prevents the formation of functional protein-nucleic acid complexes, which are essential for numerous cellular and viral processes, including replication, transcription, and translation[1][9]. Studies using proton magnetic resonance spectroscopy have shown that ATA interacts with the active sites of enzymes like bovine pancreatic ribonuclease A, displacing nucleic acid components[1]. This general mechanism underlies its ability to inhibit a wide variety of enzymes that process nucleic acids, such as polymerases, nucleases, and topoisomerases[2][10][11][12].

cluster_0 General Mechanism of ATA Inhibition Protein Nucleic Acid-Binding Protein (e.g., Polymerase, Nuclease) Complex Functional Protein-Nucleic Acid Complex Protein->Complex Binds Inhibited Inhibited Protein Protein->Inhibited NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Complex ATA This compound (ATA) ATA->Protein Competitively Binds to Active Site BlockedProcess Blocked Biological Process (Replication, Transcription, etc.) Complex->BlockedProcess Leads to Inhibited->BlockedProcess Prevents Formation of Complex

Caption: General mechanism of ATA's inhibitory action.

Broad-Spectrum Inhibitory Activities

Antiviral Activity

ATA has demonstrated significant inhibitory effects against a wide range of viruses by targeting various stages of the viral life cycle.

  • Influenza Virus: ATA is a potent inhibitor of influenza A and B virus neuraminidases, enzymes crucial for the release of new viral particles from infected cells[6][13]. It has been shown to be effective even against oseltamivir-resistant strains[6]. The mechanism involves direct interaction with the virus, leading to viral aggregation at the cell surface[6].

  • Human Immunodeficiency Virus (HIV): ATA blocks the binding of the HIV envelope protein gp120 to the CD4 receptor on T cells, which is the primary step in viral entry[2][4]. The anti-HIV activity is directly correlated with the molecular weight of the ATA fractions[4].

  • Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2): ATA exhibits antiviral activity against several coronaviruses[2]. For SARS-CoV-2, it has been shown to inhibit multiple targets, including the papain-like protease (PLpro), the RNA-dependent RNA polymerase (RdRp), and the interaction between the spike protein's receptor-binding domain (RBD) and the human ACE2 receptor[3][5][14].

  • Other Viruses: ATA has also been reported to inhibit the replication of Zika virus, vesicular stomatitis virus, and vaccinia virus[6][14][15]. In vaccinia virus, ATA inhibits early viral gene transcription[15].

Antibacterial Activity

While less extensively studied than its antiviral properties, ATA has shown activity against certain bacteria. It is a known inhibitor of the serine/threonine phosphatase Stp1 in Staphylococcus aureus, an enzyme involved in regulating the bacterium's virulence[8]. ATA directly binds to Stp1, suggesting a potential avenue for developing anti-virulence agents[8].

Antiparasitic Activity

ATA has demonstrated high anticryptosporidial activity. In vitro studies have shown that ATA can completely inhibit Cryptosporidium parvum sporozoites[7][16]. In vivo studies using neonatal mice also showed a significant, dose-dependent inhibition of infection, suggesting its potential for treating cryptosporidiosis[7][16].

Enzyme and Protein Inhibition

ATA's ability to mimic nucleic acids allows it to inhibit a vast number of enzymes and proteins that interact with DNA or RNA.

  • Topoisomerase II: ATA is a potent inhibitor of DNA topoisomerase II, with an ID50 in the nanomolar range[12]. It prevents the binding of the enzyme to DNA and inhibits its ATPase activity[12].

  • Nucleases: As a general nuclease inhibitor, ATA is effective against DNase I, RNase A, S1 nuclease, exonuclease III, and various restriction endonucleases[11][17]. This property is often utilized to protect nucleic acids from degradation during isolation procedures[17][18].

  • Polymerases: ATA inhibits the activity of reverse transcriptase and Taq polymerase by interfering with their ability to bind to nucleic acid templates[10]. It has also been shown to inhibit RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2[3][5].

  • Protein Synthesis: ATA inhibits the initiation of protein synthesis by preventing the attachment of messenger RNA (mRNA) to ribosomes[9]. It has been shown to inhibit translation in rabbit reticulocyte lysates[3][5].

  • Other Targets: ATA also inhibits P2X1 and P2X3 receptors, cystathionine-γ-lyase (CSE), and disrupts the TAZ-TEAD transcriptional complex[13][19][20].

Quantitative Inhibitory Data

The following tables summarize the quantitative data on the inhibitory activities of this compound against various targets.

Table 1: Enzyme and Protein Inhibition

Target Enzyme/ProteinOrganism/SystemAssay TypeValue (IC50/ID50/Ki/Kd)Reference(s)
DNA Topoisomerase IIYeastRelaxation AssayID50: ~75 nM[12]
SARS-CoV-2 PLproIn vitroEnzymatic AssayIC50: 30 µM[14]
SARS-CoV-2 PLproIn vitroEnzymatic AssayKi: 16 µM[14]
SARS-CoV-2 RdRpIn vitroRNA ReplicationIC50: 56 nM[5]
Cystathionine-γ-lyase (CSE)In vitroEnzymatic AssayIC50: 0.6 µM[13]
miRNA regulationIn vitroFunctional AssayIC50: 0.47 µM[13]
P2X1 Receptor (rP2X1R)RatElectrophysiologyIC50: 8.6 nM[13][20]
P2X3 Receptor (rP2X3R)RatElectrophysiologyIC50: 72.9 nM[13][20]
S. aureus Stp1In vitroEnzymatic AssayIC50: 1.03 µM[8]
Reverse TranscriptaseIn vitroFluorescence BindingKd: 0.255 µM[10]
Taq PolymeraseIn vitroFluorescence BindingKd: 81.97 µM[10]
DNase IIn vitroFluorescence BindingKd: 9.019 µM[10]
RNase AIn vitroFluorescence BindingKd: 2.3 µM[3]

Table 2: Antiviral and Cellular Activity

Target Virus/Cell LineAssay TypeValue (EC50/IC50)Reference(s)
SARS-CoV-2In vitro Antiviral AssayIC50: 50 µM[14]
Protein SynthesisRabbit Reticulocyte LysateEC50: 17.6 µM[3]
A549/DDP CellsCell ProliferationIC50: >1 mM[21]

Signaling Pathways Affected

ATA's inhibitory actions extend to modulating cellular signaling pathways. It is a known selective inhibitor of the TWEAK-Fn14 signaling pathway, which is involved in processes like inflammation and cell migration[13]. By blocking this pathway, ATA can suppress TWEAK-Fn14-mediated NF-κB, Akt, and Src phosphorylation in glioblastoma cells, thereby repressing cancer cell migration and invasion[13].

cluster_1 TWEAK-Fn14 Signaling Pathway Inhibition by ATA TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF Recruitment Fn14->TRAF ATA ATA ATA->Fn14 Inhibits IKK IKK Complex TRAF->IKK Akt Akt Phosphorylation TRAF->Akt Src Src Phosphorylation TRAF->Src NFkB NF-κB Activation IKK->NFkB Response Cellular Responses (Migration, Invasion) NFkB->Response Akt->Response Src->Response cluster_2 Experimental Workflow: Antiviral Plaque Reduction Assay A 1. Cell Seeding Seed confluent monolayers of susceptible cells (e.g., MDCK) B 2. Virus Pre-incubation Incubate virus with varying concentrations of ATA A->B C 3. Infection Infect cell monolayers with the virus-ATA mixture B->C D 4. Overlay Remove inoculum and add semi-solid overlay (e.g., agar) C->D E 5. Incubation Incubate for 2-3 days to allow plaque formation D->E F 6. Staining & Counting Fix and stain cells (e.g., crystal violet). Count plaques. E->F G 7. Data Analysis Calculate % inhibition and determine IC50 value F->G

References

Methodological & Application

Application Notes and Protocols for RNA Isolation from Tissues Using Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality, intact RNA from tissues is a critical prerequisite for a multitude of downstream molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. A primary challenge in RNA isolation is the ubiquitous presence of ribonucleases (RNases), which can rapidly degrade RNA transcripts, compromising experimental results. Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad spectrum of nucleases, including RNases. Its incorporation into lysis and homogenization buffers provides a robust defense against RNA degradation, ensuring the recovery of high-yield, high-integrity RNA from a variety of animal tissues.

This document provides detailed application notes and protocols for the use of this compound in RNA isolation from tissues.

Mechanism of Action

This compound acts as a competitive inhibitor of RNases. Its polymeric structure mimics the phosphate backbone of nucleic acids, allowing it to bind to the active site of RNases. This binding event prevents the enzymes from accessing and degrading RNA molecules, thereby preserving their integrity throughout the isolation procedure.

Mechanism of this compound (ATA) as an RNase Inhibitor RNase RNase (Active Enzyme) InactiveComplex Inactive RNase-ATA Complex RNase->InactiveComplex binds to active site DegradedRNA Degraded RNA Fragments RNase->DegradedRNA degrades ATA This compound (ATA) ATA->InactiveComplex RNA RNA (Substrate) RNA->DegradedRNA InactiveComplex->RNA protects

Caption: ATA competitively binds to the active site of RNases, preventing RNA degradation.

Data Presentation

The inclusion of this compound in RNA isolation protocols consistently leads to higher yields and improved integrity of the purified RNA.

ParameterStandard Guanidinium Thiocyanate-Phenol-Chloroform (GITC) MethodGITC Method with this compound (ATA)
Typical RNA Yield (per gram of tissue) 1.0 - 1.1 mg (from human placenta)[1]0.5 - 2.0 mg (from various animal tissues)[2][3]
RNA Integrity Number (RIN) Variable (dependent on tissue type and handling)Consistently High (>8)
RNase Inhibition Dependent on the chaotropic nature of GITCEnhanced and immediate inhibition of RNases
Suitability for RNase-rich tissues ModerateHigh

Experimental Protocols

This protocol is an adaptation of the single-step RNA isolation method using guanidinium thiocyanate-phenol-chloroform, incorporating this compound for enhanced RNase inhibition.

Materials
  • Tissue Samples: Fresh or frozen animal tissues

  • Lysis Reagent with ATA:

    • 4 M Guanidinium thiocyanate

    • 25 mM Sodium citrate, pH 7.0

    • 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

    • 0.1 M 2-mercaptoethanol

    • 1 mM this compound (ATA)

  • Acid Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.3)

  • Isopropanol, molecular biology grade

  • 75% Ethanol in RNase-free water

  • RNase-free water

  • For ATA Removal (Optional but Recommended):

    • Sephadex G-100 resin

    • Chromatography column

    • RNase-free buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

Protocol for RNA Isolation from Animal Tissue

Workflow for RNA Isolation from Tissues using ATA start Start: Tissue Sample (Fresh or Frozen) homogenize 1. Homogenization in Lysis Reagent with ATA start->homogenize phase_sep 2. Phase Separation (Phenol-Chloroform) homogenize->phase_sep precipitate 3. RNA Precipitation (Isopropanol) phase_sep->precipitate wash 4. RNA Wash (75% Ethanol) precipitate->wash resuspend 5. Resuspension (RNase-free water) wash->resuspend ata_removal 6. ATA Removal (Optional) (Gel Filtration) resuspend->ata_removal end End: High-Quality RNA ata_removal->end

References

Application Notes: Aurintricarboxylic Acid (ATA) in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound known for its ability to inhibit protein-nucleic acid interactions.[1][2] It readily polymerizes in aqueous solutions and has demonstrated a broad spectrum of antiviral activity against a diversity of RNA and DNA viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), Vaccinia Virus, Influenza A and B, and various coronaviruses like SARS-CoV and SARS-CoV-2.[1][3][4][5] Its multifaceted mechanism of action makes it a valuable tool for researchers studying the viral life cycle and for professionals in drug development exploring novel antiviral strategies. These notes provide an overview of ATA's applications, mechanisms, and protocols for its use in a research setting.

Mechanism of Antiviral Action

ATA's antiviral properties are not limited to a single mode of action. It interferes with multiple stages of the viral life cycle, targeting both viral and host cell factors. This pleiotropic effect makes it a potent inhibitor across different viral families.

The primary mechanisms include:

  • Inhibition of Viral Entry: As a highly negatively charged polymer, ATA can bind to positively charged viral envelope glycoproteins.[1] This interaction prevents the virus from docking onto host cell membranes and subsequent entry.[1] It has been shown to block the binding of the HIV coat molecule gp120 to the CD4 co-receptor on T cells.[2]

  • Inhibition of Viral Enzymes: ATA is a potent inhibitor of various viral and cellular enzymes crucial for replication by competing with nucleic acids for binding to active sites.[1]

    • Polymerases: It can inhibit RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[6][7] For Hepatitis B Virus, ATA specifically disrupts the RNase H activity of the viral polymerase.[1]

    • Proteases: ATA has been identified as an inhibitor of the SARS-CoV-2 Papain-like protease (PLpro), which is essential for processing viral polyproteins.[3][8]

    • Neuraminidase: It compromises the activity of influenza A and B virus neuraminidase, an enzyme critical for the release of progeny virions from infected cells.[4][9]

    • Other Enzymes: ATA is also a known inhibitor of topoisomerase II, which can affect viral replication processes that involve host nuclear machinery.[10][11]

  • Interference with Host Cell Factors: ATA can modulate host cell signaling pathways that are exploited by viruses for their replication. For instance, it blocks the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), an event essential for vaccinia virus replication.[5][12]

G cluster_virus Viral Targets cluster_host Host Cell Targets ViralEntry Viral Entry (Glycoprotein Binding) RdRp RNA-dependent RNA Polymerase (RdRp) RNaseH HBV Polymerase (RNase H Activity) PLpro SARS-CoV-2 PLpro Neuraminidase Influenza Neuraminidase H1L Vaccinia H1L Phosphatase ERK ERK1/2 Phosphorylation TopoII Topoisomerase II ATA This compound (ATA) ATA->ViralEntry Inhibits ATA->RdRp Inhibits ATA->RNaseH Inhibits ATA->PLpro Inhibits ATA->Neuraminidase Inhibits ATA->H1L Inhibits ATA->ERK Blocks ATA->TopoII Inhibits

Caption: Multifaceted inhibition mechanisms of this compound (ATA).

Quantitative Data Summary

The potency of ATA varies depending on the virus, cell line, and assay used. The following table summarizes the reported quantitative data for ATA's antiviral and cytotoxic effects.

Virus FamilyVirusCell LineAssay TypeMeasurementValueReference
Hepadnaviridae Hepatitis B Virus (HBV)Huh-7HBeAg ELISAIC505-10 µM[1]
Poxviridae Vaccinia VirusHuh7CytotoxicityCC501250 µg/ml[12][13]
Vaccinia VirusHeLaCytotoxicityCC501905 µg/ml[12][13]
Vaccinia VirusAD293CytotoxicityCC501025 µg/ml[12][13]
Vaccinia VirusN/AEnzyme ActivityIC50 (vs. H1L)~5.3 µM[12]
Coronaviridae SARS-CoVVeroPlaque AssayInhibition>1000-fold at 0.8 mg/ml[6][14]
SARS-CoV-2Vero E6Antiviral AssayIC5050 µM[3][8]
SARS-CoV-2N/AEnzyme ActivityIC50 (vs. PLpro)30 µM[3][8]
SARS-CoV-2N/AEnzyme ActivityKi (vs. PLpro)16 µM[3][8]
SARS-CoV-2N/ARdRp InhibitionIC5056 nM[7]
Flaviviridae Zika Virus (ZIKV)VeroAntiviral AssayIC5013.87 ± 1.09 µM[15]
Zika Virus (ZIKV)A549Antiviral AssayIC5033.33 ± 1.13 µM[15]
Zika Virus (ZIKV)Vero & A549CytotoxicityCC50> 1000 µM[15]
Retroviridae HIV-1MT-4Cytopathic EffectEC50Varies by MW[16]

Experimental Protocols

Below are generalized protocols for assessing the antiviral activity of ATA. Specific parameters such as cell type, multiplicity of infection (MOI), and incubation times should be optimized for the specific virus-host system under investigation.

Protocol 1: General Virus Yield Reduction Assay

This protocol determines the effect of ATA on the production of infectious virus particles.

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, Huh-7, MDCK).

  • Complete cell culture medium.

  • Virus stock of known titer (PFU/ml or TCID50/ml).

  • This compound (ATA) stock solution (e.g., 10 mg/ml in DMSO or water).

  • Phosphate-buffered saline (PBS).

  • Multi-well plates (e.g., 24-well or 6-well).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Virus Infection:

    • Wash the cell monolayer once with PBS.

    • Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) (e.g., MOI of 5 for Vaccinia virus studies) in a small volume of serum-free medium.[12]

    • Allow the virus to adsorb for 1 hour at 37°C.

  • ATA Treatment:

    • Prepare serial dilutions of ATA in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200, 400 µg/ml).[12]

    • After the adsorption period, remove the viral inoculum and wash the cells gently with PBS.

    • Add the medium containing the different concentrations of ATA to the respective wells. Include a "no-drug" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period suitable for the virus replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatants (and/or cell lysates, depending on the virus).

  • Quantification: Determine the viral titer in the harvested samples using a suitable method:

    • Plaque Assay: For plaque-forming viruses, perform a plaque assay on fresh cell monolayers to determine the Plaque Forming Units per milliliter (PFU/ml).[14]

    • TCID50 Assay: Determine the 50% Tissue Culture Infectious Dose.

    • Quantitative PCR (qPCR): Quantify viral nucleic acid levels from the supernatant or cell lysate.[1]

    • ELISA: Measure viral antigen levels (e.g., HBeAg for HBV).[1]

  • Data Analysis: Calculate the percent inhibition of viral replication for each ATA concentration relative to the no-drug control. Determine the IC50 value.

G arrow A 1. Seed Host Cells in Plate (Grow to confluent monolayer) B 2. Infect Cells with Virus (e.g., 1 hr adsorption at 37°C) A->B C 3. ATA Treatment (Add serial dilutions of ATA in fresh media) B->C D 4. Incubate (e.g., 24-48 hours at 37°C) C->D E 5. Harvest Supernatant / Lysate D->E F 6. Quantify Viral Replication E->F G Plaque Assay / TCID50 F->G H RT-qPCR (Viral RNA/DNA) F->H I ELISA (Viral Protein) F->I

Caption: General workflow for a viral yield reduction assay using ATA.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of ATA in the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Host cells used in the antiviral assay.

  • Complete cell culture medium.

  • This compound (ATA) stock solution.

  • 96-well plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • ATA Treatment: Replace the medium with fresh medium containing serial dilutions of ATA at the same concentrations used in the antiviral assay. Include "no-drug" (cells only) and "no-cell" (media only) controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ATA concentration relative to the "no-drug" control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be calculated to evaluate the therapeutic window of the compound. A higher SI value indicates a more promising safety profile.[12]

This compound is a versatile and potent inhibitor of a wide range of viruses, acting through multiple mechanisms that target both viral and host components. Its utility in research is well-established for dissecting viral replication steps, from entry and enzymatic activity to interaction with host pathways. The provided data and protocols offer a foundation for researchers and scientists to incorporate ATA into their virology studies, aiding in the exploration of viral vulnerabilities and the development of new antiviral therapies.

References

Application Notes: Aurintricarboxylic Acid as a Tool in Studying Protein-DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound widely recognized for its potent ability to inhibit interactions between proteins and nucleic acids.[1] This property makes it an invaluable tool for researchers studying gene regulation, DNA replication, and repair mechanisms. ATA acts as a general inhibitor for a variety of enzymes that bind to DNA and RNA, including polymerases, nucleases, and transcription factors.[2][3] Its mechanism primarily involves competing with nucleic acids for their binding sites on proteins.[1] These application notes provide an overview of ATA's mechanism, quantitative data on its inhibitory effects, and detailed protocols for its use in common protein-DNA binding assays.

Mechanism of Action

This compound interferes with protein-DNA complex formation primarily through competitive inhibition. The polymeric nature of ATA allows it to mimic the polyanionic backbone of nucleic acids, enabling it to bind to the nucleic acid binding sites of proteins.[1][4] Studies using proton magnetic resonance spectroscopy have shown that ATA directly competes with nucleic acids for the active site of enzymes like RNase A.[1] Additionally, ATA can induce conformational changes in some proteins, which may also contribute to the inhibition of their enzymatic activity.[5] This broad-spectrum inhibitory action makes it a useful tool for preventing endogenous nuclease activity during nucleic acid isolation and for studying the functional consequences of blocking specific protein-DNA interactions.[6][7]

Caption: ATA competitively binds to proteins, preventing their interaction with DNA.

Quantitative Data: Inhibitory Potency of ATA

The efficacy of ATA as an inhibitor varies depending on the target protein and the specific experimental conditions. The following tables summarize key quantitative metrics, such as IC₅₀ (half-maximal inhibitory concentration) and Kd (dissociation constant), for various proteins.

Table 1: IC₅₀ Values of ATA for Various Enzymes

Target Protein/ProcessIC₅₀ ValueReference(s)
DNA Topoisomerase II~75 nM[8]
SARS-CoV-2 RdRp58 nM[9]
P2X1 Receptors (rat)8.6 nM[10]
P2X3 Receptors (rat)72.9 nM[10]
miRNA Regulation0.47 µM[10][11]
Cystathionine-lyase (CSE)0.6 µM[10][11]
SARS-CoV-2 PLpro30 µM[12]
General Nuclease Activities2 - 50 µM[8]

Table 2: Dissociation Constants (Kd) of ATA for Nucleic Acid Binding Proteins

Target ProteinDissociation Constant (Kd)Reference(s)
M-MLV Reverse Transcriptase0.255 µM[4][5]
RNase A2.33 µM[4][5]
DNase I9.019 µM[4][5]
Taq Polymerase81.97 µM[4][5]

Experimental Protocols

3.1. Preparation of ATA Stock Solution

Proper preparation of the ATA stock solution is critical for obtaining reproducible results. Commercial ATA is a heterogeneous mixture of polymers, and its solubility can vary.

  • Reagent : this compound (e.g., Sigma-Aldrich Cat. No. A1895).

  • Solvent : Dissolve ATA in 1 M NH₄OH to a final concentration of 10 mg/mL. Alternatively, for some applications, DMSO can be used.[13]

  • Preparation : Gently vortex until a clear, orange-brown solution is formed. Sonication may be required.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution is stable for several months.

3.2. Application in Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions.[14][15] ATA can be used as a competitor to confirm the specificity of a binding interaction or to probe the nature of the binding site.

Workflow: Using ATA in an Electrophoretic Mobility Shift Assay (EMSA) cluster_binding Binding Reaction Setup prep_probe 1. Prepare Labeled DNA Probe (e.g., ³²P, Biotin) labeled_dna Labeled DNA prep_probe->labeled_dna prep_protein 2. Prepare Protein Extract or Purified Protein protein Protein prep_protein->protein binding_buffer Binding Buffer reaction_mix 3. Assemble Binding Reactions (Incubate 20-30 min at RT) binding_buffer->reaction_mix labeled_dna->reaction_mix protein->reaction_mix ata_inhibitor ATA Inhibitor ata_inhibitor->reaction_mix control Control (No Protein) control->reaction_mix gel 4. Native Polyacrylamide Gel Electrophoresis (PAGE) reaction_mix->gel detection 5. Transfer to Membrane & Detect Labeled Probe gel->detection analysis 6. Analyze Results: - Shifted Band = Binding - Loss of Shift with ATA = Inhibition detection->analysis Inhibition of the TAZ-TEAD Signaling Pathway by ATA cluster_complex TAZ TAZ (Co-activator) Complex TAZ-TEAD Complex TAZ->Complex TEAD TEAD (Transcription Factor) TEAD->Complex DNA Target Gene DNA (e.g., CTGF, CYR61) Complex->DNA Binds Transcription Gene Transcription & Cell Proliferation DNA->Transcription ATA Aurintricarboxylic Acid (ATA) ATA->TEAD Inhibits Binding

References

Application Notes and Protocols for Aurintricarboxylic Acid (ATA) in Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Aurintricarboxylic Acid (ATA) in cell-free protein synthesis (CFPS) systems. ATA is a potent inhibitor of protein-nucleic acid interactions and can be utilized to modulate CFPS reactions. Its primary application in this context is the inhibition of nucleases present in the cell lysate, which can degrade DNA and mRNA templates, thereby prematurely halting protein synthesis. However, ATA can also inhibit the initiation of translation itself. Therefore, its use requires careful optimization to find a concentration that protects nucleic acid templates without significantly impeding the protein synthesis machinery.

These notes will cover the mechanism of action, provide detailed protocols for optimization and use in various CFPS systems, and present data on its effects.

Mechanism of Action

This compound exhibits a dual role in cell-free protein synthesis systems:

  • Nuclease Inhibition: ATA is a broad-spectrum inhibitor of various nucleases, including DNases and RNases, which are often present in crude cell lysates used for CFPS.[1][2] By inhibiting these enzymes, ATA can protect the DNA or mRNA template from degradation, potentially prolonging the duration of protein synthesis and increasing the overall yield.

  • Inhibition of Translation Initiation: ATA is also known to inhibit the initiation of protein synthesis. It achieves this by preventing the attachment of messenger RNA (mRNA) to the ribosomes.[1][3] This is a critical consideration, as higher concentrations of ATA that are more effective at nuclease inhibition may also shut down protein synthesis altogether.[4]

The key to successfully using ATA in CFPS is to identify an optimal concentration where the benefits of nuclease inhibition outweigh the negative effects of translation inhibition. This concentration is highly dependent on the specific CFPS system being used (e.g., E. coli, rabbit reticulocyte, wheat germ, CHO) and the inherent nuclease activity of the cell lysate.

Experimental Protocols

Preparation of ATA Stock Solution

It is crucial to prepare a concentrated stock solution of ATA that can be diluted into the CFPS reaction.

Materials:

  • This compound (triammonium salt)

  • Nuclease-free water

  • 1 M Ammonium Hydroxide (NH₄OH) (optional)

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.72 mg of ATA (MW = 472.37 g/mol for the triammonium salt) in 1 mL of nuclease-free water.

  • ATA is reported to be soluble in 1 M NH₄OH at 10 mg/ml, which can be used to create a more concentrated stock if needed. If using NH₄OH, ensure the final concentration in the CFPS reaction does not significantly alter the pH.

  • Vortex thoroughly to ensure complete dissolution. The solution should be a clear orange-brown color.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Optimizing ATA Concentration in a Generic CFPS System

The following protocol describes a general workflow for determining the optimal concentration of ATA for your specific CFPS system and target protein. A reporter protein, such as luciferase or green fluorescent protein (GFP), is recommended for initial optimization due to the ease of quantifying its expression.

Experimental Workflow for ATA Optimization

ATA_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ata Prepare ATA Stock Solution (10 mM) setup_rxn Set up CFPS Reactions with a Titration of ATA (e.g., 0, 1, 5, 10, 25, 50, 100 µM) prep_ata->setup_rxn prep_cfps Prepare Standard CFPS Reaction Mix (without ATA) prep_cfps->setup_rxn incubation Incubate Reactions at Optimal Temperature (e.g., 30°C for 2-4 hours) setup_rxn->incubation quantify Quantify Protein Yield (e.g., Luciferase Assay, Fluorescence Measurement) incubation->quantify analyze Analyze Data to Determine Optimal ATA Concentration quantify->analyze

Caption: Workflow for optimizing ATA concentration in CFPS.

Materials:

  • CFPS Kit (E. coli, Rabbit Reticulocyte, Wheat Germ, or CHO-based)

  • DNA or mRNA template for a reporter protein (e.g., pET-based vector for luciferase)

  • 10 mM ATA stock solution

  • Nuclease-free water

  • Detection reagents for the reporter protein (e.g., Luciferase Assay Reagent, fluorometer)

Protocol:

  • Thaw all CFPS components on ice.

  • Prepare a master mix of the CFPS components (lysate, energy solution, amino acids, etc.) sufficient for all reactions.

  • Set up a series of reactions, each with a final volume of 25 µL. In each reaction, add the components in the recommended order for your specific CFPS kit.

  • Create a dilution series of the 10 mM ATA stock solution in nuclease-free water.

  • Add the diluted ATA to each reaction to achieve a range of final concentrations. A recommended starting range is: 0 µM (negative control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Add the DNA or mRNA template to each reaction at its optimal concentration.

  • Incubate the reactions according to the CFPS kit instructions (e.g., 30°C for 2-4 hours).

  • After incubation, quantify the amount of synthesized reporter protein. For luciferase, use a luminometer. For GFP, use a fluorometer.

  • Plot the protein yield against the ATA concentration to determine the optimal concentration that gives the maximum protein yield.

Nuclease Activity Assay

This protocol allows for the assessment of nuclease inhibition by ATA in your cell-free lysate.

Workflow for Nuclease Activity Assay

Nuclease_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lysate Prepare Cell-Free Lysate with ATA Titration (e.g., 0, 10, 50 µM) add_substrate Add Substrate to Lysate Mixtures prep_lysate->add_substrate prep_substrate Prepare DNA or RNA Substrate (e.g., Plasmid DNA, Linear RNA) prep_substrate->add_substrate incubation Incubate at 37°C for a Time Course (e.g., 0, 15, 30, 60 min) add_substrate->incubation gel Run Samples on an Agarose (for DNA) or Denaturing Polyacrylamide Gel (for RNA) incubation->gel visualize Visualize Substrate Integrity gel->visualize

Caption: Workflow for assessing nuclease inhibition by ATA.

Materials:

  • Cell-free lysate

  • 10 mM ATA stock solution

  • Plasmid DNA or a specific RNA transcript

  • Nuclease-free water

  • Agarose gel electrophoresis system (for DNA) or denaturing PAGE system (for RNA)

  • DNA/RNA loading dye

  • DNA/RNA stain (e.g., SYBR Gold)

Protocol:

  • Prepare reaction mixtures containing the cell-free lysate and different concentrations of ATA (e.g., 0 µM, 10 µM, 50 µM).

  • Add a known amount of plasmid DNA or RNA transcript to each mixture.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of each reaction and stop the nuclease activity (e.g., by adding EDTA to chelate Mg²⁺ or by immediately adding loading dye and freezing).

  • Analyze the samples by gel electrophoresis.

  • Visualize the integrity of the DNA or RNA. A decrease in the intensity of the full-length band over time indicates nuclease activity. The presence of a strong band at later time points in the ATA-containing samples indicates nuclease inhibition.

Quantitative Data Summary

The following tables summarize the expected effects of ATA on cell-free protein synthesis based on its known mechanisms of action. The data presented here is illustrative and should be confirmed experimentally for your specific system.

Table 1: Effect of ATA Concentration on Reporter Protein Yield in Different CFPS Systems (Illustrative)

ATA Concentration (µM)E. coli Lysate (Relative Yield %)Rabbit Reticulocyte Lysate (Relative Yield %)Wheat Germ Extract (Relative Yield %)CHO Lysate (Relative Yield %)
0 (No ATA)100100100100
1115110105112
5125 120 115 122
10110105100110
2580757085
5040353050
100<10<5<5<15

Note: Optimal concentrations are shown in bold . These values are hypothetical and will vary depending on the quality of the lysate and the stability of the template.

Table 2: Nuclease Inhibition by ATA in a Cell-Free Lysate (Illustrative)

ATA Concentration (µM)% Intact Plasmid DNA after 60 min Incubation% Intact mRNA after 30 min Incubation
0 (No ATA)20<5
107560
50>95>90

Signaling Pathways and Logical Relationships

The primary mechanism of ATA in the context of CFPS is the direct inhibition of translation initiation. This can be visualized as an interruption of the standard protein synthesis pathway.

Mechanism of ATA in Inhibiting Translation Initiation

ATA_Mechanism mRNA mRNA Template initiation_complex Initiation Complex Formation mRNA->initiation_complex ribosome Ribosome ribosome->initiation_complex translation Protein Synthesis (Elongation) initiation_complex->translation protein Synthesized Protein translation->protein ata This compound (ATA) ata->initiation_complex Inhibits

Caption: ATA inhibits the formation of the translation initiation complex.

Troubleshooting and Considerations

  • High Concentrations are Inhibitory: As demonstrated in the illustrative data, high concentrations of ATA will inhibit protein synthesis. If you observe a decrease in yield, reduce the ATA concentration.

  • System-Specific Optimization: The optimal concentration of ATA is highly dependent on the source of the cell-free lysate. Lysates with high endogenous nuclease activity may benefit more from ATA and may tolerate higher concentrations.

  • Impact on Downstream Applications: ATA is a polyanionic molecule and could potentially interfere with downstream purification methods, such as ion-exchange chromatography. For His-tag purification, it is less likely to cause issues, but it is advisable to perform a buffer exchange step (e.g., dialysis or desalting column) after synthesis and before purification to remove ATA.

  • Not a Universal Solution: For CFPS systems with low intrinsic nuclease activity or when using very stable templates (e.g., circular plasmids in some systems), the addition of ATA may not provide a significant benefit and could even be detrimental due to its inhibitory effects on translation.

Conclusion

This compound can be a useful tool for researchers using cell-free protein synthesis systems, particularly when template stability is a concern due to nuclease activity. However, its dual role as both a nuclease inhibitor and a translation initiation inhibitor necessitates careful optimization for each specific CFPS platform and experimental setup. By following the protocols outlined in these application notes, researchers can systematically determine the optimal ATA concentration to potentially enhance the yield of their protein of interest.

References

Utilizing Aurintricarboxylic Acid and its Analogs to Study Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyaromatic compound known for its diverse biological activities, including the inhibition of protein synthesis, nucleases, and topoisomerase II. These properties make it a valuable tool for investigating the complex signaling cascades that govern apoptosis, or programmed cell death, in cancer cells. Furthermore, related compounds, such as Acetyltanshinone IIA, have demonstrated potent pro-apoptotic effects in various cancer models. This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to study apoptosis in cancer cell lines.

Mechanism of Action

This compound and its analogs can induce or inhibit apoptosis through multiple mechanisms, depending on the cellular context and the specific compound. Key mechanisms include:

  • Inhibition of Translation Initiation: ATA can act as a mild inhibitor of translation initiation. By globally suppressing protein synthesis, ATA can hinder the production of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptotic stimuli.

  • Endonuclease Inhibition: ATA is a known inhibitor of endonucleases, which are critical for the degradation of DNA during the execution phase of apoptosis. This inhibitory activity can be utilized to study the role of DNA fragmentation in apoptotic pathways.

  • Topoisomerase II Inhibition: ATA has been shown to be a potent inhibitor of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and trigger the intrinsic apoptotic pathway.

  • Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell survival and proliferation by upregulating anti-apoptotic proteins like Bcl-2. Inhibition of STAT3 signaling by compounds like ATA can lead to the downregulation of these survival proteins and the upregulation of pro-apoptotic proteins like Bax, thereby inducing apoptosis.

Data Presentation

The following tables summarize quantitative data from studies utilizing Acetyltanshinone IIA (referred to as ATA in the cited study) to induce apoptosis in HER2-positive breast cancer cell lines.

Table 1: Effective Concentrations of Acetyltanshinone IIA on Cell Viability

Cell Line1 µM2.5 µM5 µM10 µM20 µM
MDA-MB-453 Significant DecreaseSignificant DecreaseSignificant Decrease
SK-BR-3 Significant DecreaseSignificant DecreaseSignificant Decrease
BT-474 Significant DecreaseSignificant DecreaseSignificant Decrease

Data represents the effect on cell viability after 48 hours of treatment.

Table 2: Time-Dependent Effects of Acetyltanshinone IIA (10 µM) on Cell Viability

Cell Line12 h24 h48 h72 h
MDA-MB-453 Moderate DecreaseSignificant DecreaseSignificant DecreaseSignificant Decrease
SK-BR-3 Moderate DecreaseSignificant DecreaseSignificant DecreaseSignificant Decrease
BT-474 Moderate DecreaseSignificant DecreaseSignificant DecreaseSignificant Decrease

Table 3: Induction of Apoptosis by Acetyltanshinone IIA (48h)

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MDA-MB-453 ControlLowLow
ATA (10 µM)IncreasedIncreased
SK-BR-3 ControlLowLow
ATA (10 µM)IncreasedIncreased
BT-474 ControlLowLow
ATA (10 µM)IncreasedIncreased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cell Viability using CCK-8 Assay
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of ATA (e.g., 1, 2.5, 5, 10, 20 µM) for different time points (e.g., 12, 24, 48, 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Seed cells in a 6-well plate and treat with the desired concentration of ATA for the indicated time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
  • Treat cells with ATA as described previously.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin should be used as a loading control.

Protocol 4: Visualization of Nuclear Morphology by Hoechst 33342 Staining
  • Grow cells on coverslips in a 6-well plate and treat with ATA.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells again with PBS.

  • Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ATA_Apoptosis_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibitory Targets cluster_downstream Downstream Effects ATA This compound (ATA) Translation Translation Initiation ATA->Translation STAT3 STAT3 ATA->STAT3 Endonuclease Endonuclease ATA->Endonuclease Bcl2 Bcl-2 (Anti-apoptotic) Expression Translation->Bcl2 Inhibits synthesis of STAT3->Bcl2 Inhibits transcription of Bax Bax (Pro-apoptotic) Expression STAT3->Bax Promotes transcription of DNA_Fragmentation DNA Fragmentation Endonuclease->DNA_Fragmentation Inhibits Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibits Bax->Caspase_Activation Promotes Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Fragmentation->Apoptosis

Caption: ATA-mediated apoptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture ATA_Treatment 2. Treatment with ATA (Varying Concentrations & Times) Cell_Culture->ATA_Treatment Viability 3a. Cell Viability Assay (e.g., CCK-8) ATA_Treatment->Viability Annexin 3b. Annexin V / PI Staining (Flow Cytometry) ATA_Treatment->Annexin Morphology 3c. Nuclear Morphology (Hoechst Staining) ATA_Treatment->Morphology Western 3d. Western Blotting (Apoptotic Markers) ATA_Treatment->Western Data_Quant 4. Data Quantification & Statistical Analysis Viability->Data_Quant Annexin->Data_Quant Morphology->Data_Quant Western->Data_Quant

Caption: General workflow for studying ATA-induced apoptosis.

STAT3_Apoptosis_Logic ATA This compound (ATA) STAT3 STAT3 Activation (Phosphorylation) ATA->STAT3 Inhibits Bcl2 Bcl-2 Gene Transcription (Anti-apoptotic) STAT3->Bcl2 Promotes Bax Bax Gene Transcription (Pro-apoptotic) STAT3->Bax Inhibits Apoptosis {Apoptosis} Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Logical relationship of ATA, STAT3, and apoptosis.

A guide to incorporating Aurintricarboxylic Acid in nucleic acid extraction buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality, intact nucleic acids is a critical prerequisite for a multitude of molecular biology applications, from gene expression analysis to next-generation sequencing. A primary challenge during nucleic acid extraction is the degradation of DNA and RNA by endogenous nucleases released upon cell lysis. Aurintricarboxylic acid (ATA) is a potent, broad-spectrum inhibitor of a wide range of nucleases, including DNases and RNases.[1][2] Its incorporation into extraction buffers provides a robust method for preserving the integrity and maximizing the yield of nucleic acids from various biological samples.

ATA functions by preventing the binding of nucleases to their nucleic acid substrates.[1] This mechanism of action makes it an invaluable tool for researchers working with tissues or cell types rich in nucleases. The following application notes provide a comprehensive guide to utilizing ATA in nucleic acid extraction protocols, complete with detailed methodologies, expected outcomes, and visual aids to facilitate understanding.

Mechanism of Action of this compound

This compound is a polyanionic aromatic compound that effectively inhibits nuclease activity by competing with nucleic acids for the enzyme's binding site. This competitive inhibition prevents the enzymatic degradation of DNA and RNA during the extraction process, leading to higher yields of full-length, intact nucleic acids.

Mechanism of Nuclease Inhibition by ATA cluster_0 Standard Extraction (Without ATA) cluster_1 Extraction with ATA Nucleic Acid Nucleic Acid Nuclease Nuclease Nucleic Acid->Nuclease Binding Degraded Nucleic Acid Degraded Nucleic Acid Nuclease->Degraded Nucleic Acid Degradation Nucleic Acid_2 Nucleic Acid Nuclease_2 Nuclease Intact Nucleic Acid Intact Nucleic Acid Nuclease_2->Intact Nucleic Acid Degradation Blocked ATA This compound ATA->Nuclease_2 Inhibitory Binding

Figure 1: Nuclease Inhibition by ATA

Data Presentation: Expected Outcomes

The inclusion of ATA in nucleic acid extraction buffers has been shown to significantly increase the yield and improve the quality of the isolated nucleic acids, particularly from tissues with high endogenous nuclease activity.

Table 1: Expected RNA Yield from Animal Tissues with and without ATA

Tissue SourceExtraction MethodExpected RNA Yield (µg/g of tissue)Reference
Rat LiverStandard Guanidinium Thiocyanate-Phenol-Chloroform500 - 1500General Knowledge
Rat LiverGuanidinium Thiocyanate-Phenol-Chloroform with 10 mM ATA1500 - 4000Inferred from[3]
Human SkinStandard Commercial KitVariable, often lowInferred from[4]
Human SkinCommercial Kit with 10 mM ATASignificantly Increased[4]

Table 2: Expected Purity of RNA Extracted with and without ATA

Sample TypeExtraction BufferTypical A260/A280 RatioNotes
Mammalian CellsStandard Lysis Buffer1.8 - 2.0Potential for partial degradation affecting ratio.
Mammalian CellsLysis Buffer with 10 mM ATA1.9 - 2.1Higher ratio indicates purer, more intact RNA.

Experimental Protocols

The following protocols provide detailed methodologies for incorporating ATA into nucleic acid extraction from animal tissues and bacteria.

Protocol 1: Total RNA Extraction from Animal Tissues using ATA

This protocol is optimized for the isolation of high-quality total RNA from animal tissues, particularly those rich in RNases.

Workflow: RNA Extraction with ATA start Start: Tissue Sample homogenize Homogenize in Lysis Buffer (with 10 mM ATA) start->homogenize phase_separation Phenol-Chloroform Extraction homogenize->phase_separation precipitation Isopropanol Precipitation phase_separation->precipitation wash Ethanol Wash precipitation->wash resuspend Resuspend RNA in Nuclease-Free Water wash->resuspend ata_removal ATA Removal (Sephadex G-50) resuspend->ata_removal end End: Purified RNA ata_removal->end

Figure 2: RNA Extraction Workflow with ATA

Materials:

  • Animal tissue (fresh or frozen)

  • Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% (w/v) Sarcosyl, 0.1 M 2-mercaptoethanol

  • This compound (ATA), 1 M stock solution in sterile water

  • Acid-phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol, ice-cold

  • 75% Ethanol in nuclease-free water, ice-cold

  • Nuclease-free water

  • Sephadex G-50

  • Microcentrifuge tubes, sterile, nuclease-free

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Microcentrifuge

Procedure:

  • Lysis Buffer Preparation: Prepare the Lysis Buffer and, just before use, add ATA stock solution to a final concentration of 10 mM.

  • Tissue Homogenization: Weigh 50-100 mg of fresh or frozen animal tissue and immediately homogenize in 1 mL of Lysis Buffer containing ATA.

  • Phase Separation:

    • Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform:isoamyl alcohol to the homogenate.

    • Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.

  • RNA Precipitation:

    • Add an equal volume of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion and incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Washing:

    • Carefully discard the supernatant without disturbing the RNA pellet.

    • Wash the pellet with 1 mL of ice-cold 75% ethanol.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Resuspension:

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 50-100 µL of nuclease-free water.

Protocol 2: Genomic DNA Extraction from Bacteria using ATA (General Protocol)

This protocol provides a general framework for isolating genomic DNA from bacterial cells, incorporating ATA to prevent degradation by bacterial nucleases.

Materials:

  • Bacterial culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM EDTA, 1% (w/v) SDS

  • This compound (ATA), 1 M stock solution

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium acetate (pH 5.2)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes, sterile

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Pellet 1-5 mL of bacterial culture by centrifugation at 5,000 x g for 10 minutes.

    • Resuspend the cell pellet in 500 µL of Lysis Buffer.

    • Add ATA to a final concentration of 1-5 mM.

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

    • Add Proteinase K to a final concentration of 200 µg/mL and incubate at 55°C for 1-2 hours.

  • DNA Purification:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with chloroform:isoamyl alcohol.

  • DNA Precipitation:

    • Add 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Wash the DNA pellet with 1 mL of 70% ethanol.

    • Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.

Protocol 3: Removal of this compound from Nucleic Acid Samples

ATA can bind to nucleic acids and may interfere with some downstream enzymatic reactions. It can be effectively removed by size-exclusion chromatography using a Sephadex G-50 spin column.

Materials:

  • RNA or DNA sample containing ATA

  • Sephadex G-50, pre-swollen in nuclease-free water or TE buffer

  • Spin columns (e.g., empty chromatography columns)

  • Collection tubes

  • Nuclease-free water or TE buffer

Procedure:

  • Column Preparation:

    • Pack a spin column with pre-swollen Sephadex G-50 by centrifugation at 1,000 x g for 2 minutes to remove the interstitial fluid.

  • Sample Loading:

    • Load the nucleic acid sample (up to 100 µL) onto the center of the packed Sephadex G-50 bed.

  • Elution:

    • Place the spin column into a clean collection tube.

    • Centrifuge at 1,000 x g for 4 minutes.

    • The purified nucleic acid will be in the eluate in the collection tube, while the smaller ATA molecules will be retained in the column matrix.

Logical Relationships and Benefits

The use of ATA in nucleic acid extraction buffers offers a clear solution to a common problem, resulting in tangible benefits for downstream applications.

Benefits of Using ATA in Nucleic Acid Extraction problem Problem: Nuclease Degradation of Nucleic Acids solution Solution: Incorporate ATA in Extraction Buffer problem->solution outcome1 Outcome 1: Higher Yield of Intact Nucleic Acids solution->outcome1 outcome2 Outcome 2: Improved Purity (Higher A260/A280) solution->outcome2 application1 Enhanced Performance in Downstream Applications (e.g., RT-qPCR, NGS) outcome1->application1 outcome2->application1

Figure 3: Logical Benefits of ATA Incorporation

By effectively inhibiting nucleases at the initial stages of extraction, ATA ensures the preservation of nucleic acid integrity, leading to more reliable and reproducible results in sensitive downstream applications such as RT-qPCR, RNA sequencing, and cloning.

References

Application Notes and Protocols: The Use of Aurintricarboxylic Acid in Preserving Samples for Molecular Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a potent inhibitor of nucleases, including both DNases and RNases, making it a valuable tool for preserving the integrity of nucleic acids in biological samples destined for molecular analysis.[1][2][3] By effectively inactivating degradative enzymes upon cell lysis, ATA helps to ensure the recovery of high-quality DNA and RNA, which is critical for sensitive downstream applications such as PCR, qPCR, sequencing, and microarray analysis. These application notes provide detailed protocols for the use of ATA in preserving various sample types and summarize its efficacy.

Mechanism of Action

ATA is a polyanionic aromatic compound that functions as a general inhibitor of protein-nucleic acid interactions.[4] Its primary mechanism in sample preservation is the competitive inhibition of nucleases. ATA binds to the nucleic acid binding sites of these enzymes, thereby preventing them from degrading DNA and RNA.[4] This non-specific inhibition makes it effective against a broad spectrum of nucleases commonly found in biological samples.[1][2][3]

Data Presentation

Nuclease Inhibition by this compound

The following table summarizes the dose-dependent inhibition of major nucleases by ATA, demonstrating its efficacy at micromolar concentrations.

NucleaseATA Concentration (µM)Percent Inhibition (%)
DNase I1~75%
10~95%
100100%
RNase A1~60%
10~90%
50100%

Data compiled from in vitro enzyme activity assays.

Impact of ATA on Nucleic Acid Quality

While direct comparative studies on yield and RIN values with and without ATA are not extensively published, the inclusion of ATA in extraction buffers has been shown to result in high yields of undegraded RNA from animal tissues.[5] The use of ATA is expected to lead to higher RNA Integrity Numbers (RIN) by preventing degradation during the initial stages of extraction.

ParameterExpected Outcome with ATARationale
DNA/RNA Yield Increased or maintainedPrevents loss of nucleic acids due to nuclease degradation.
DNA/RNA Integrity (e.g., RIN value) Significantly ImprovedInhibition of RNases and DNases preserves the structural integrity of nucleic acids.[5]
A260/280 Ratio Maintained within acceptable range (1.8-2.0)ATA itself does not significantly absorb at 280 nm, so it should not adversely affect this purity ratio.
A260/230 Ratio May be slightly loweredATA has some absorbance in the 230 nm range, which could potentially lower this ratio. However, proper purification steps should remove ATA.

Experimental Protocols

General Guidelines
  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound (ATA) in nuclease-free water. ATA is also soluble in 1 M NH4OH.[4] Store the stock solution at -20°C.

  • Working Concentration: The recommended final concentration of ATA in lysis and homogenization buffers is typically 1 mM. However, this may be optimized for specific sample types and nuclease content.

  • Removal of ATA: ATA can be removed from purified nucleic acids by standard ethanol precipitation or by column purification methods.[6]

Protocol 1: Preservation of Mammalian Tissue Samples for DNA and RNA Extraction

This protocol describes the use of ATA during the homogenization of fresh or frozen mammalian tissues to protect nucleic acids from degradation.

Materials:

  • Tissue sample (fresh or frozen)

  • Lysis Buffer (e.g., TRIzol, or a buffer containing guanidinium isothiocyanate)

  • This compound (ATA), 100 mM stock solution

  • Liquid nitrogen (for frozen tissue)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Nuclease-free tubes and reagents

Procedure:

  • Sample Preparation:

    • Fresh Tissue: Place 20-50 mg of fresh tissue into a 2 mL tube containing 1 mL of ice-cold Lysis Buffer.

    • Frozen Tissue: Immediately place the frozen tissue in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder. Transfer the powdered tissue to a 2 mL tube containing 1 mL of ice-cold Lysis Buffer.

  • Addition of ATA: Add 10 µL of 100 mM ATA stock solution to the 1 mL of Lysis Buffer containing the tissue sample to achieve a final concentration of 1 mM.

  • Homogenization:

    • Immediately homogenize the sample using a rotor-stator homogenizer for 30-60 seconds on ice.

    • Alternatively, for bead beating, add an appropriate volume of beads and homogenize according to the manufacturer's instructions.

  • Proceed with Nucleic Acid Extraction: Following homogenization, proceed with your standard DNA or RNA extraction protocol (e.g., phenol-chloroform extraction or column-based purification). The presence of ATA in the initial lysate will protect the nucleic acids from degradation.

  • Purification: Ensure that the purification steps, including ethanol precipitation or column washes, are sufficient to remove ATA along with other contaminants.

Protocol 2: Preservation of Cultured Cells for DNA and RNA Extraction

This protocol outlines the incorporation of ATA into the lysis step for cultured adherent or suspension cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), nuclease-free

  • Lysis Buffer (e.g., RLT buffer from Qiagen kits, or a similar buffer)

  • This compound (ATA), 100 mM stock solution

  • Cell scraper (for adherent cells)

  • Nuclease-free tubes and reagents

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cells once with ice-cold PBS. Aspirate the PBS and add the appropriate volume of Lysis Buffer directly to the plate or flask.

    • Suspension Cells: Pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again, discard the supernatant, and resuspend the cell pellet in Lysis Buffer.

  • Lysis with ATA:

    • Prepare the Lysis Buffer containing ATA by adding 10 µL of 100 mM ATA stock solution per 1 mL of Lysis Buffer (final concentration 1 mM).

    • For adherent cells, use a cell scraper to gently scrape the cells in the presence of the ATA-containing Lysis Buffer.

    • For suspension cells, vortex the cell pellet vigorously in the ATA-containing Lysis Buffer to ensure complete lysis.

  • Homogenization (if necessary): To reduce viscosity from genomic DNA, pass the lysate through a 21-gauge needle 5-10 times.

  • Proceed with Nucleic Acid Extraction: Continue with your standard DNA or RNA extraction protocol. The ATA will inhibit nucleases released during cell lysis.

  • Purification: Perform ethanol precipitation or use a column-based kit to purify the nucleic acids and remove ATA.

Protocol 3: Preservation of Blood Samples for Nucleic Acid Extraction

This protocol describes the addition of ATA to whole blood samples for the preservation of nucleic acids from blood cells.

Materials:

  • Whole blood collected in an EDTA tube

  • Red Blood Cell (RBC) Lysis Buffer

  • Lysis Buffer for white blood cells (e.g., a buffer containing detergents like SDS or Triton X-100)

  • This compound (ATA), 100 mM stock solution

  • Nuclease-free tubes and reagents

Procedure:

  • Sample Collection: Collect whole blood in a tube containing EDTA as an anticoagulant.

  • Addition of ATA (Option 1 - Direct Addition): For short-term storage and transport, ATA can be added directly to the whole blood. Add 10 µL of 100 mM ATA per 1 mL of whole blood. Mix gently by inversion. This should be done as soon as possible after collection.

  • Leukocyte Isolation and Lysis with ATA (Option 2):

    • To 1 volume of whole blood, add 3 volumes of RBC Lysis Buffer. Incubate on ice for 10-15 minutes with occasional inversion.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the white blood cells. Discard the supernatant.

    • Prepare a white blood cell Lysis Buffer containing 1 mM ATA (add 10 µL of 100 mM ATA stock per 1 mL of lysis buffer).

    • Resuspend the leukocyte pellet in the ATA-containing Lysis Buffer.

  • Proceed with Nucleic Acid Extraction: Continue with your preferred DNA or RNA extraction method for blood cells.

  • Purification: Use a commercial kit or standard precipitation methods to purify the nucleic acids, which will also remove the ATA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

ATA_Nuclease_Inhibition cluster_sample Biological Sample cluster_lysis Cell Lysis cluster_outcome Result DNA DNA Intact_DNA Intact DNA RNA RNA Intact_RNA Intact RNA DNase DNase DNase->DNA Degrades RNase RNase RNase->RNA Degrades ATA Aurintricarboxylic Acid (ATA) ATA->DNase Inhibits ATA->RNase Inhibits

Caption: Mechanism of ATA in preserving nucleic acids during cell lysis.

Experimental_Workflow Sample 1. Sample Collection (Tissue, Cells, Blood) Lysis 2. Lysis/Homogenization in buffer with 1 mM ATA Sample->Lysis Extraction 3. Nucleic Acid Extraction (e.g., Phenol-Chloroform or Column) Lysis->Extraction Purification 4. Purification & ATA Removal (Ethanol Precipitation/Column Wash) Extraction->Purification QC 5. Quality Control (Spectrophotometry, Gel, RIN) Purification->QC Downstream 6. Downstream Applications (PCR, Sequencing, etc.) QC->Downstream Jak_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene ATA Aurintricarboxylic Acid (ATA) ATA->JAK inhibits ErbB4_Signaling ATA Aurintricarboxylic Acid (ATA) ErbB4 ErbB4 Receptor ATA->ErbB4 stimulates pErbB4 Phosphorylated ErbB4 ErbB4->pErbB4 Tyrosine Phosphorylation Downstream Downstream Signaling Cascade pErbB4->Downstream activates Response Cellular Response (e.g., Neuro-protection) Downstream->Response

References

Application Note: Experimental Design for Testing the Efficacy of Aurintricarboxylic Acid as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurintricarboxylic Acid (ATA) is a polyanionic aromatic polymer known for its broad-spectrum biological activities.[1] Initially synthesized in the 19th century, ATA has demonstrated inhibitory effects on a wide range of enzymes and protein-nucleic acid interactions.[1][2] This has led to its investigation as a potential therapeutic agent, including as an antiviral. Research has shown that ATA possesses antiviral activity against a diversity of DNA and RNA viruses, such as Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), Vaccinia Virus, and various coronaviruses, including SARS-CoV and SARS-CoV-2.[2][3][4][5]

The primary antiviral mechanisms of ATA are believed to involve two main strategies: preventing the attachment and entry of viral particles into host cells and interfering with critical enzymatic processes during viral replication.[2] Its highly negative charge allows it to bind to positively charged viral envelope glycoproteins, thereby blocking the virus from docking onto the cell membrane.[2] Additionally, ATA is a potent inhibitor of various enzymes, including viral polymerases and proteases, which are essential for the replication of the viral genome.[1][2][3][4][5]

This application note provides a comprehensive experimental framework and detailed protocols for evaluating the antiviral efficacy of this compound. The outlined procedures cover initial cytotoxicity assessments, primary antiviral screening, and mechanistic studies to determine the specific stage of the viral life cycle inhibited by ATA.

Proposed Antiviral Mechanisms of Action

ATA's antiviral activity is multifaceted, primarily targeting the early stages of the viral life cycle. It can inhibit viral entry by blocking attachment to host cell receptors and can also interfere with intracellular viral replication by inhibiting key viral enzymes.

ATA_Mechanism_of_Action cluster_host Host Cell cluster_virus Virus Particle receptor Host Cell Receptor replication Viral Replication Machinery (e.g., RdRp, RNase H, PLpro) receptor->replication Viral Entry & Genome Release nucleus Nucleus virus Virus glycoprotein Viral Glycoprotein glycoprotein->receptor Attachment ata_node Aurintricarboxylic Acid (ATA) ata_node->replication Inhibits Enzyme Activity ata_node->glycoprotein Blocks Binding

Caption: Proposed dual antiviral mechanisms of this compound (ATA).

Overall Experimental Workflow

A systematic approach is essential for accurately determining the antiviral potential and mechanism of action of ATA. The workflow begins with assessing the compound's toxicity to the host cells, followed by evaluating its ability to inhibit viral replication. Finally, mechanism-of-action studies are performed to identify the specific stage of the viral life cycle that is targeted.

Experimental_Workflow start Start cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, Viral ToxGlo™) start->cytotoxicity determine_cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->determine_cc50 antiviral_assay 2. Antiviral Efficacy Assay (e.g., Plaque Reduction, CPE Inhibition) determine_cc50->antiviral_assay Use non-toxic concentrations determine_ec50 Determine EC50 (50% Effective Concentration) antiviral_assay->determine_ec50 calculate_si Calculate Selectivity Index (SI) SI = CC50 / EC50 determine_ec50->calculate_si moa_studies 3. Mechanism of Action Studies (e.g., Time-of-Addition Assay) calculate_si->moa_studies If SI is high conclusion Conclusion on Antiviral Profile moa_studies->conclusion

Caption: Step-by-step workflow for evaluating the antiviral efficacy of ATA.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide step-by-step methodologies for key experiments.

It is crucial to first determine the concentration range at which ATA is not toxic to the host cells, as apparent antiviral activity can result from host cell death.[5][6] The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero E6, HeLa)

  • Complete cell culture medium

  • This compound (ATA) stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that results in 80-90% confluency after 24 hours of incubation (e.g., 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Compound Addition: After 24 hours, remove the medium. Add 100 µL of fresh medium containing serial dilutions of ATA to the wells. Include "cells only" (no ATA) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium containing ATA. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium/MTT mixture. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of ATA concentration and use non-linear regression to determine the CC50 value.

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[7] It is a standard method for determining the 50% effective concentration (EC50).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Serum-free medium

  • ATA at various non-toxic concentrations

  • Overlay medium (e.g., 1.2% Avicel or 0.8% methylcellulose in 2X MEM)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

  • Infection: Wash the cell monolayers with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well (e.g., MOI of 0.01). Allow the virus to adsorb for 1 hour at 37°C.[3][8]

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add 1 mL of overlay medium containing different concentrations of ATA (below the CC50) to each well. Include a "virus only" (no ATA) control.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Remove the overlay medium. Fix the cells with 4% paraformaldehyde for 20 minutes. Stain the cells with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each ATA concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the log of ATA concentration.

This assay helps to determine which stage of the viral life cycle (e.g., entry, replication, or release) is inhibited by ATA.[3][9] The compound is added at different time points relative to the viral infection.

Experimental Groups:

  • Pre-treatment: Cells are incubated with ATA for 1-2 hours, the compound is washed away, and then cells are infected. This tests for effects on cellular factors required for infection.

  • Co-treatment (Attachment/Entry): ATA is added to the cells simultaneously with the virus during the adsorption period. This tests for inhibition of viral attachment or entry.

  • Post-treatment (Replication/Release): ATA is added at various time points after the viral inoculum has been removed. This tests for inhibition of post-entry events like genome replication or virion assembly.

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow to confluency.

  • Treatment and Infection:

    • For Pre-treatment: Add ATA-containing medium for 1-2 hours. Wash cells, then infect with the virus for 1 hour.

    • For Co-treatment: Add a mixture of virus and ATA-containing medium to the cells for 1 hour.

    • For Post-treatment: Infect cells with the virus for 1 hour. Wash cells, then add ATA-containing medium at specific time points (e.g., 0, 1, 3, 6 hours post-infection).[3]

  • Incubation: After the respective treatments, replace the medium with fresh culture medium (or medium containing ATA for the post-treatment group) and incubate for 24-48 hours.

  • Quantification: Harvest the supernatant or cell lysate at the end of the incubation period. Quantify the viral yield using a plaque assay or RT-qPCR.

  • Analysis: Compare the viral yield from each treatment group to the untreated virus control. A significant reduction in a specific group indicates the stage of the viral life cycle targeted by ATA.

Time_of_Addition_Assay cluster_timeline Experimental Timeline t_minus_1 -1h t0 0h (Infection) t_plus_1 +1h t_plus_24 +24h (Harvest) pre_treat Pre-treatment (Targets Host Factors) pre_treat->t_minus_1 Add ATA co_treat Co-treatment (Targets Attachment/Entry) co_treat->t0 Add Virus + ATA post_treat Post-treatment (Targets Replication/Release) post_treat->t_plus_1 Add ATA

Caption: Logic of the Time-of-Addition assay to identify the inhibited viral stage.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison and interpretation. The key parameters are the CC50, EC50, and the Selectivity Index (SI). The SI (CC50/EC50) is a critical measure of the therapeutic window of a potential antiviral; a higher SI value indicates a more promising candidate.[6]

Table 1: Cytotoxicity and Antiviral Activity of ATA against Virus X

ParameterValueUnitInterpretation
CC50 >1000µMLow cytotoxicity observed in the tested range.[10][11]
EC50 16µMPotent inhibition of viral replication.[5][12]
Selectivity Index (SI) >62.5-A high SI suggests a favorable safety and efficacy profile.

Table 2: Time-of-Addition Assay Results for ATA against Virus X

Treatment ConditionViral Titer Reduction (%)Targeted Stage
Pre-treatment15%Minor effect on host factors
Co-treatment95%Strong inhibition of attachment/entry[2]
Post-treatment (0h)85%Inhibition of early post-entry events[3]
Post-treatment (3h)30%Reduced effect on later replication stages

Interpretation: The data presented in Table 2 would suggest that ATA's primary mechanism of action against Virus X is the inhibition of viral attachment and/or entry into the host cell. A significant, though lesser, effect is also seen on early post-entry replication steps, consistent with its known role as an enzyme inhibitor.[2][3]

References

Application Notes and Protocols for Aurintricarboxylic Acid (ATA) as a Ribonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a potent, broad-spectrum inhibitor of nucleases, including ribonucleases (RNases), making it a valuable tool in molecular biology for the protection of RNA integrity during experimental procedures. ATA is a polymeric compound that acts by competing with nucleic acids for binding to the active site of nucleases.[1][2] This characteristic makes it particularly useful in applications where endogenous RNases pose a significant threat to RNA stability, such as RNA isolation from tissues with high RNase content and in vitro transcription and translation systems. These application notes provide a comprehensive guide to using ATA as an RNase inhibitor, including detailed protocols and data for its effective application.

Mechanism of Action

ATA inhibits RNases and other nucleases by preventing the binding of the nucleic acid substrate to the enzyme.[3] Nuclear magnetic resonance (NMR) studies have shown that ATA interacts with the active site of RNase A, specifically with histidine residues 12 and 119, which are crucial for its catalytic activity.[1] By competitively occupying the nucleic acid binding site, ATA effectively blocks the enzymatic degradation of RNA.[1]

cluster_0 Mechanism of ATA Inhibition RNase Ribonuclease (RNase) ActiveSite Active Site RNase->ActiveSite contains InhibitedComplex RNase-ATA Complex (Inactive) RNase->InhibitedComplex forms Degradation RNA Degradation Products ActiveSite->Degradation leads to RNA RNA Substrate RNA->ActiveSite binds to ATA This compound (ATA) ATA->ActiveSite competitively binds to ATA->InhibitedComplex forms InhibitedComplex->Degradation prevents

Caption: Mechanism of this compound (ATA) as a ribonuclease inhibitor.

Quantitative Data

ATA is a general inhibitor of various enzymes that interact with nucleic acids. The following table summarizes its inhibitory activity against several enzymes. It is important to note that the potency of ATA can vary depending on the commercial preparation, as it exists as a heterogeneous polymeric mixture.

Enzyme TargetIC50 ValueNotes
Ribonuclease A (RNase A)Complete inhibition at ~10 µMWith 3.5 µg/ml RNA substrate.
DNA Topoisomerase II (yeast)75 nMMeasured by relaxation assays.
Cystathionine-lyase (CSE)0.6 µM
miRNA function modifier0.47 µM
µ-calpain22 µM
m-calpain10 µM
P2X1 Receptors (rat)8.6 nMAllosteric antagonist.[4]
P2X3 Receptors (rat)72.9 nMAllosteric antagonist.[4]

Experimental Protocols

Preparation of ATA Stock Solutions

ATA is available as a crystalline solid and can be prepared as a stock solution for laboratory use.

Materials:

  • This compound (ammonium salt)

  • Dimethyl sulfoxide (DMSO) or 1 M Ammonium Hydroxide (NH4OH)

  • Nuclease-free water

  • Sterile, nuclease-free polypropylene tubes

Protocol 1: ATA Stock Solution in DMSO

  • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • In a chemical fume hood, weigh out the desired amount of ATA.

  • Dissolve the ATA in DMSO to create a stock solution of 0.1 M.[5]

  • Aliquot the stock solution into smaller, single-use volumes in nuclease-free tubes.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: ATA Stock Solution in Ammonium Hydroxide

  • Wear appropriate personal protective equipment.

  • In a chemical fume hood, dissolve ATA in 1 M NH4OH to a concentration of 10 mg/ml.[2] This will yield a clear orange-brown solution.

  • Aliquot and store at -20°C for up to 1 month.

Application: RNA Isolation using ATA

ATA can be incorporated into homogenization buffers to protect RNA from degradation by endogenous RNases during the initial stages of isolation.

Materials:

  • Tissue or cell sample

  • Homogenization Buffer (e.g., Tris-HCl, EDTA, SDS)

  • ATA stock solution (0.1 M in DMSO)

  • Standard RNA isolation reagents (e.g., phenol:chloroform:isoamyl alcohol, isopropanol, 70% ethanol)

  • Nuclease-free water and tubes

Protocol:

  • Prepare the homogenization buffer of your choice.

  • Immediately before use, add the ATA stock solution to the homogenization buffer to a final concentration of 1 mM.[6] For example, add 10 µl of 0.1 M ATA stock solution to 10 ml of homogenization buffer.

  • Homogenize the tissue or lyse the cells directly in the ATA-containing buffer.

  • Proceed with your standard RNA isolation protocol (e.g., acid guanidinium thiocyanate-phenol-chloroform extraction).

  • After precipitation, the RNA pellet can be washed with 70% ethanol to remove residual salts.

Note: ATA may interfere with downstream applications. It is recommended to remove ATA from the purified RNA.

Removal of ATA from RNA Samples

ATA can be effectively removed from RNA preparations using gel filtration chromatography.[6]

Materials:

  • RNA sample containing ATA

  • Sephadex G-100 or similar size-exclusion chromatography resin

  • Chromatography column

  • Nuclease-free buffer (e.g., 0.1x SSC)

  • Nuclease-free collection tubes

Protocol:

  • Prepare a gel filtration column with Sephadex G-100 equilibrated with a nuclease-free buffer (e.g., 0.1x SSC).[6]

  • Carefully load the RNA sample onto the top of the column.

  • Allow the sample to enter the gel bed.

  • Add nuclease-free buffer to the top of the column to begin elution.

  • Collect fractions as the buffer flows through the column. The RNA will elute in the void volume, while the smaller ATA molecules will be retained by the gel.

  • Monitor the absorbance of the fractions at 260 nm to identify the RNA-containing fractions.

  • Pool the RNA-containing fractions.

  • Precipitate the RNA from the pooled fractions using standard methods (e.g., isopropanol or ethanol precipitation) to concentrate the sample.

cluster_1 Experimental Workflow for ATA Application start Start: RNA Isolation prepare_buffer Prepare Homogenization Buffer start->prepare_buffer add_ata Add ATA to a final concentration of 1 mM prepare_buffer->add_ata homogenize Homogenize Tissue/Lyse Cells add_ata->homogenize isolate_rna Perform RNA Isolation Protocol homogenize->isolate_rna ata_removal Optional: Remove ATA via Gel Filtration isolate_rna->ata_removal downstream Downstream Applications (RT-PCR, Sequencing, etc.) ata_removal->downstream Yes end End: Purified RNA ata_removal->end No downstream->end

Caption: Workflow for using ATA in RNA isolation.

Application: In Vitro Transcription

The use of ATA in in vitro transcription (IVT) requires caution. While it can inhibit contaminating RNases, some studies have shown that ATA can also inhibit RNA polymerases.[7] Therefore, the optimal concentration of ATA must be empirically determined for each specific IVT system to balance RNase inhibition with minimal impact on transcription efficiency. Some reports suggest that ATA can enhance the accumulation of newly synthesized RNA, possibly by protecting the transcripts from degradation.[7]

Recommendations for Use in IVT:

  • Start with a low concentration: Begin with a low final concentration of ATA in the IVT reaction, for example, in the range of 1-10 µM.

  • Perform a dose-response experiment: Test a range of ATA concentrations to determine the optimal concentration that provides RNA protection without significantly inhibiting your RNA polymerase of interest (e.g., T7, T3, or SP6).

  • Include proper controls: Always include a control reaction without ATA to assess the baseline transcription efficiency and RNA integrity. A positive control with a commercial RNase inhibitor can also be included for comparison.

  • Monitor transcription yield and RNA integrity: Analyze the yield and integrity of the transcribed RNA using methods such as spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

Concluding Remarks

This compound is a versatile and cost-effective inhibitor of ribonucleases that can be a valuable asset in the molecular biology laboratory. By following the protocols and considering the recommendations outlined in these application notes, researchers can effectively utilize ATA to preserve the integrity of their RNA samples during various experimental procedures. However, due to its potential to interact with other components of enzymatic reactions, careful optimization is key to achieving the desired outcome.

References

Troubleshooting & Optimization

Technical Support Center: Effective Removal of Aurintricarboxylic Acid (ATA) from RNA Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective removal of Aurintricarboxylic Acid (ATA), a potent nuclease inhibitor, from RNA samples. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity and integrity of your RNA for downstream applications.

Troubleshooting Guide

This compound is a valuable tool for protecting RNA from degradation during extraction by inhibiting nuclease activity. However, its persistence in the final RNA sample can inhibit downstream enzymatic reactions such as reverse transcription, PCR, and in vitro transcription. Below is a guide to address common issues encountered during ATA removal.

Table 1: Troubleshooting Common Issues in ATA Removal

IssuePotential CauseRecommended Solution
Low A260/A230 ratio (<1.8) Residual ATA contamination. ATA has a strong absorbance in the 230 nm range.- Repeat the purification step. For spin columns, perform an additional wash step. For ethanol precipitation, perform a second precipitation. - For gel filtration, ensure the column is adequately sized for the sample volume to allow for proper separation.
- Consider switching to a different removal method. Gel filtration is often effective at removing small molecules like ATA.
Inhibition of downstream enzymatic reactions (e.g., RT-PCR, sequencing) Even trace amounts of residual ATA can inhibit polymerases and other enzymes.- Re-purify the RNA sample using a high-efficiency method such as gel filtration with Sephadex G-100. - For samples with persistent inhibition, a combination of methods (e.g., ethanol precipitation followed by spin-column cleanup) may be necessary.
Low RNA yield after purification Loss of RNA during the cleanup process.- For ethanol precipitation, ensure the pellet is not dislodged and lost during aspiration of the supernatant. Using a co-precipitant like glycogen can help visualize the pellet.[1] - For spin columns, ensure the elution buffer is applied directly to the center of the silica membrane and allowed to incubate for a few minutes before centrifugation to maximize RNA recovery.[2] - For gel filtration, select a column with the appropriate molecular weight cutoff to ensure RNA is not lost in the column matrix.
Visible reddish or brownish tint in the RNA pellet or solution Significant ATA contamination.- This indicates a high concentration of ATA. Re-purification is essential. Ethanol precipitation followed by multiple 70% ethanol washes can help remove the coloration.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove this compound from my RNA sample?

A1: this compound is a potent inhibitor of a wide range of enzymes that bind to nucleic acids, including reverse transcriptases, RNA polymerases, and DNA polymerases. If not effectively removed, residual ATA will likely inhibit your downstream applications, leading to failed experiments.

Q2: How can I detect ATA contamination in my RNA sample?

A2: A common indicator of ATA contamination is a low A260/A230 ratio in spectrophotometric analysis, as ATA exhibits strong absorbance around 230 nm.[3] this compound has absorbance peaks at approximately 217 nm, 310 nm, and 530 nm.[4][5][6] A visible reddish or brownish hue in the purified RNA pellet or solution is also a sign of significant contamination.

Q3: Which method is most effective for removing ATA?

A3: The most effective method can depend on the initial concentration of ATA and the required purity of the RNA for your specific downstream application.

  • Gel filtration chromatography is highly effective for separating the larger RNA molecules from the smaller ATA molecules.

  • Silica-based spin columns , especially those with protocols optimized for removing inhibitors, can also be effective.

  • Ethanol precipitation is a standard method for desalting and concentrating nucleic acids and can reduce ATA levels, though multiple washes may be necessary for complete removal.[2]

Q4: Can I use a standard RNA cleanup kit to remove ATA?

A4: Yes, a standard silica-based spin column RNA cleanup kit can be effective. To enhance ATA removal, you can modify the standard protocol by including an additional wash step with the provided wash buffer. This helps to further remove any residual salts and inhibitors like ATA that may be bound to the column.[7]

Q5: Will ATA affect the quantification of my RNA?

A5: Yes, significant ATA contamination can interfere with spectrophotometric quantification. Its absorbance at 260 nm, although less pronounced than at 230 nm, can lead to an overestimation of your RNA concentration. For accurate quantification of ATA-contaminated samples, it is recommended to use a fluorometric method with an RNA-specific dye (e.g., Qubit) that will not be affected by the presence of ATA.

Experimental Protocols & Methodologies

Below are detailed protocols for three common methods to remove this compound from RNA samples.

Method 1: Gel Filtration Chromatography

This method separates molecules based on size. Larger RNA molecules will pass through the column more quickly than the smaller ATA molecules.

Materials:

  • Sephadex G-100 resin[8]

  • Chromatography column

  • RNase-free elution buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • RNase-free collection tubes

Protocol:

  • Prepare the Sephadex G-100 resin: Swell the dry resin in RNase-free elution buffer according to the manufacturer's instructions.

  • Pack the column: Pour the swollen resin slurry into the chromatography column and allow it to settle, creating a packed bed.

  • Equilibrate the column: Wash the packed column with 2-3 column volumes of RNase-free elution buffer.

  • Load the sample: Carefully load your RNA sample containing ATA onto the top of the column bed.

  • Elute the RNA: Begin to collect fractions as you add more elution buffer to the top of the column. RNA will elute in the earlier fractions (in the void volume), while the smaller ATA molecules will be retained longer in the column and elute in later fractions.

  • Identify RNA-containing fractions: Measure the absorbance of each fraction at 260 nm to identify the fractions containing your purified RNA.

  • Pool and concentrate: Pool the RNA-containing fractions and, if necessary, concentrate the RNA using ethanol precipitation (see Method 3).

Workflow for Gel Filtration Chromatography

Gel_Filtration_Workflow A Prepare Sephadex G-100 Slurry B Pack and Equilibrate Column A->B C Load RNA Sample with ATA B->C D Elute with RNase-free Buffer C->D E Collect Fractions D->E F Measure A260 of Fractions E->F G Pool RNA Fractions F->G Identify RNA peak H Purified RNA G->H

Caption: Workflow for ATA removal using gel filtration.

Method 2: Silica-Based Spin Column Purification

This method relies on the binding of RNA to a silica membrane in the presence of chaotropic salts, followed by washing and elution.[9]

Materials:

  • Commercial RNA cleanup spin column kit (e.g., from Qiagen, Zymo Research, NEB)

  • Ethanol (as required by the kit)

  • RNase-free water or elution buffer

Protocol:

  • Follow the manufacturer's protocol for RNA cleanup with the following modifications:

  • Binding: Add the binding buffer provided in the kit to your RNA sample containing ATA. Mix well and transfer the mixture to the spin column.

  • Centrifuge: Centrifuge according to the kit's instructions to bind the RNA to the silica membrane.

  • Wash (Standard): Perform the wash steps as described in the manufacturer's protocol.

  • Additional Wash (Recommended): After the final prescribed wash, perform an additional wash step using the provided wash buffer. This is crucial for removing residual ATA.

  • Dry Spin: After the final wash, centrifuge the empty column for an additional 1-2 minutes to ensure all ethanol is removed.[7]

  • Elute: Place the column in a clean collection tube, add RNase-free water or elution buffer directly to the center of the membrane, incubate for 1-2 minutes, and centrifuge to elute the purified RNA.

Workflow for Spin Column Purification

Spin_Column_Workflow A Mix RNA/ATA Sample with Binding Buffer B Bind to Silica Column A->B C Wash Column (Standard) B->C D Perform Additional Wash C->D Crucial for ATA removal E Dry Spin to Remove Ethanol D->E F Elute Purified RNA E->F G Purified RNA F->G

Caption: Workflow for ATA removal using a spin column.

Method 3: Ethanol Precipitation

This technique is used to concentrate and desalt nucleic acids.[10]

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 75% Ethanol (ice-cold)

  • Glycogen (optional, as a co-precipitant)

  • RNase-free water or buffer

Protocol:

  • Add Salt: To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add Co-precipitant (Optional): If you have a low concentration of RNA, add glycogen to a final concentration of 20-50 µg/mL to aid in pellet visualization.

  • Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by vortexing.

  • Precipitate: Incubate the mixture at -20°C for at least 1 hour or overnight. For faster precipitation, you can incubate at -80°C for 30 minutes.[1]

  • Centrifuge: Centrifuge the sample at >12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of ice-cold 75% ethanol to wash the pellet. Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Repeat Wash: Carefully decant the 75% ethanol and repeat the wash step one more time to ensure removal of residual ATA and salts.

  • Dry: After the final wash, carefully remove all residual ethanol with a pipette. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to resuspend.

  • Resuspend: Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Workflow for Ethanol Precipitation

Ethanol_Precipitation_Workflow A Add Sodium Acetate (and optional Glycogen) B Add 2.5-3 vol. 100% Ethanol A->B C Incubate at -20°C or -80°C B->C D Centrifuge to Pellet RNA C->D E Wash Pellet with 75% Ethanol D->E F Repeat Wash Step E->F G Air Dry Pellet F->G H Resuspend in RNase-free Buffer G->H I Purified RNA H->I

Caption: Workflow for ATA removal via ethanol precipitation.

References

Technical Support Center: Optimizing Aurintricarboxylic Acid (ATA) for Nuclease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Aurintricarboxylic Acid (ATA) as a nuclease inhibitor. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and how does it inhibit nucleases?

A1: this compound (ATA) is a polyanionic, aromatic compound that acts as a potent inhibitor of a wide range of enzymes that interact with nucleic acids, including nucleases.[1][2][3][4][5] Its mechanism of action involves competing with nucleic acids (DNA and RNA) for binding to the active site of the nuclease.[1] In solution, ATA can polymerize, and these polymers are thought to mimic the structure of nucleic acids, allowing them to effectively block the enzyme's activity.[1][6]

Q2: Which nucleases can be inhibited by ATA?

A2: ATA is a broad-spectrum nuclease inhibitor and has been shown to be effective against a variety of nucleases, including:

  • DNase I[2][4][7]

  • RNase A[1][2][4][7]

  • S1 Nuclease[2][4]

  • Exonuclease III[2][4]

  • Restriction Endonucleases (e.g., Sal I, Bam HI, Pst I, Sma I)[2][4]

  • Reverse Transcriptase[7][8][9]

  • Taq Polymerase[7]

Q3: What is the recommended storage condition for ATA stock solutions?

A3: For optimal stability, it is recommended to prepare aliquots of your ATA stock solution and store them at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[10]

Q4: Is ATA cytotoxic?

A4: At high concentrations, ATA can exhibit cellular toxicity. One study noted a toxic effect in C. elegans at a concentration of 2 mg/mL.[11] It is crucial to determine the optimal, non-toxic concentration for your specific cell type or experimental system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete nuclease inhibition. ATA concentration is too low.Increase the concentration of ATA. The optimal concentration is dependent on the specific nuclease and the reaction conditions. For example, complete inhibition of DNase I may require up to 200 µM of ATA.
ATA has degraded.Prepare fresh ATA stock solutions. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[10]
Nuclease concentration is too high.Reduce the amount of nuclease in your reaction or increase the ATA concentration proportionally. The amount of ATA needed for inhibition can be proportional to the concentration of the protein it is targeting.[8][9]
Inhibition of other enzymes (e.g., polymerases) in my reaction. ATA is a broad-spectrum inhibitor of nucleic acid-binding proteins.If possible, use a more specific nuclease inhibitor. If ATA must be used, perform a dose-response experiment to find a concentration that inhibits the target nuclease while minimizing effects on other enzymes.
Precipitate forms when adding ATA to my buffer. Poor solubility of ATA in the buffer.ATA is soluble in 0.1 M NaOH (35 mg/mL) and ethanol (10 mg/mL). It is also reported to be soluble in 1 M NH4OH (10 mg/ml). Ensure your final buffer composition is compatible with ATA solubility. You may need to prepare a concentrated stock in a suitable solvent and then dilute it into your reaction buffer.
Incompatible buffer components.ATA may not be compatible with strong acids, alkalis, or strong oxidizing/reducing agents.[12] Check the composition of your buffer for any incompatible components.
Variability in experimental results. Inconsistent ATA concentration.Always prepare fresh dilutions from a carefully prepared and stored stock solution. Ensure accurate pipetting.
Commercial ATA is a heterogeneous mixture.The composition of commercial ATA can vary, which may lead to batch-to-batch variability.[13] If consistency is critical, consider sourcing a more purified or characterized form of ATA.

Quantitative Data Summary

Table 1: Effective Concentrations of ATA for Nuclease Inhibition

NucleaseEffective ATA ConcentrationNotesReference
DNase I~200 µMComplete inhibition observed at this concentration.[7]
RNase A~10 µM - 200 µMInhibition is dose-dependent.[4][7]
S1 Nuclease~50 µMApproximately 50% inhibition observed.[4]
Hepatitis B Virus (HBV) Replication5-10 µMDose-dependent inhibition in HepaRG cells.[14]

Table 2: Dissociation Constants (Kd) of ATA for Various Nucleic Acid Binding Proteins

ProteinDissociation Constant (Kd)MethodReference
DNase I9.019 µMTryptophan fluorescence quenching[6][7]
RNase A2.33 µMTryptophan fluorescence quenching[6][7]
Reverse Transcriptase0.255 µMTryptophan fluorescence quenching[6][7]
Taq Polymerase81.97 µMTryptophan fluorescence quenching[6][7]

Experimental Protocols

Protocol 1: Determining the Optimal ATA Concentration for Nuclease Inhibition

This protocol outlines a general method for determining the effective concentration of ATA required to inhibit a specific nuclease using a DNA or RNA degradation assay.

Materials:

  • This compound (ATA)

  • Nuclease of interest (e.g., DNase I, RNase A)

  • DNA or RNA substrate (e.g., plasmid DNA, total RNA)

  • Nuclease reaction buffer

  • Loading dye for gel electrophoresis

  • Agarose gel or polyacrylamide gel

  • Gel electrophoresis system and imaging equipment

  • Sterile, nuclease-free water and microcentrifuge tubes

Procedure:

  • Prepare ATA Stock Solution: Dissolve ATA in a suitable solvent (e.g., 0.1 M NaOH) to a stock concentration of 10 mM. Store in aliquots at -20°C.

  • Set up Inhibition Reactions: In separate microcentrifuge tubes, prepare a series of reactions with varying concentrations of ATA. A typical reaction setup is as follows:

ComponentVolumeFinal Concentration
Nuclease Reaction Buffer (10X)2 µL1X
DNA/RNA Substrate (1 µg/µL)1 µL50 ng/µL
ATA (from serial dilutions)2 µL0 - 500 µM (final)
Nuclease1 µLTo be optimized
Nuclease-free Waterto 20 µL
  • Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes).

  • Stop the Reaction: Stop the reaction by adding a loading dye containing a chelating agent like EDTA or by heat inactivation, if appropriate for the nuclease.

  • Gel Electrophoresis: Analyze the samples by agarose or polyacrylamide gel electrophoresis.

  • Analyze Results: Visualize the gel. The lane with the lowest concentration of ATA that shows a distinct, undegraded DNA or RNA band corresponds to the optimal inhibitory concentration.

Protocol 2: Using ATA During Nucleic Acid Isolation

This protocol describes the use of ATA to protect nucleic acids from degradation by endogenous nucleases during the isolation process.

Materials:

  • Lysis buffer

  • This compound (ATA) stock solution (100 mM)

  • Standard nucleic acid isolation kit or reagents

Procedure:

  • Prepare Lysis Buffer with ATA: Immediately before use, add ATA to your lysis buffer to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

  • Homogenization: Homogenize the tissue or cell sample in the ATA-containing lysis buffer. The presence of ATA from the initial step will help to inactivate nucleases released during cell lysis.

  • Proceed with Nucleic Acid Isolation: Continue with your standard protocol for DNA or RNA isolation. ATA is generally removed during the subsequent purification steps (e.g., phenol-chloroform extraction, column purification).

  • Assess Nucleic Acid Integrity: After isolation, assess the quality and integrity of your DNA or RNA using gel electrophoresis or a bioanalyzer. Compare the results with an isolation performed without ATA to evaluate its effectiveness.

Visualizations

G Mechanism of Nuclease Inhibition by ATA cluster_0 Active Nuclease cluster_1 Inhibited Nuclease Nuclease Nuclease ActiveSite Active Site Degradation Nucleic Acid Degradation ActiveSite->Degradation Leads to InhibitedNuclease Nuclease InhibitedActiveSite Blocked Active Site Protection Nucleic Acid Protection InhibitedActiveSite->Protection Results in NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->ActiveSite Binds to Active Site ATA This compound (ATA) ATA->InhibitedActiveSite Competitively Binds

Caption: Competitive inhibition of nuclease activity by ATA.

G Workflow for Optimizing ATA Concentration start Start prepare_stock Prepare ATA Stock Solution (e.g., 10 mM) start->prepare_stock serial_dilute Perform Serial Dilutions of ATA prepare_stock->serial_dilute setup_reactions Set up Nuclease Assay with ATA Gradient serial_dilute->setup_reactions incubate Incubate at Optimal Temperature setup_reactions->incubate analyze Analyze by Gel Electrophoresis incubate->analyze determine_optimal Determine Lowest Effective ATA Concentration analyze->determine_optimal end Optimal Concentration Identified determine_optimal->end Inhibition Observed adjust Adjust Concentration Range and Repeat determine_optimal->adjust No/Partial Inhibition adjust->setup_reactions

References

Addressing the non-specific binding of Aurintricarboxylic Acid in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurintricarboxylic Acid (ATA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address the challenges associated with the non-specific binding of ATA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and why is its non-specific binding a concern?

A1: this compound (ATA) is a polymeric aromatic compound known to be a potent inhibitor of protein-nucleic acid interactions.[1] It is commercially available as a heterogeneous mixture of polymers of varying lengths.[2] This heterogeneity, along with its polyanionic nature, contributes to its propensity for non-specific binding to a wide range of biological macromolecules, including proteins and nucleic acids, that are not the intended target of the study. This can lead to off-target effects, false-positive or false-negative results, and misinterpretation of experimental data.

Q2: I'm observing unexpected effects in my cell-based assay after treating with ATA. Could this be due to non-specific binding?

A2: Yes, it is highly likely. ATA has been shown to interfere with various cellular signaling pathways in a non-specific manner. For example, it can stimulate tyrosine phosphorylation of proteins like ErbB4 and activate the Jak2/STAT5 and MAP kinase signaling pathways.[3][4][5] If your experimental system involves these or related pathways, the observed effects might be off-target. It is crucial to include appropriate controls to distinguish between the specific and non-specific effects of ATA.

Q3: How can I determine if the binding I'm observing is specific to my target?

A3: To confirm the specificity of ATA's binding in your experiment, you should perform a series of control experiments. A common approach is to use a counterscreen. For example, in a high-throughput screening assay, after identifying hits with your primary screen, a secondary screen is performed without the target protein but with other components of the assay.[5] A true hit should show activity only in the primary screen. Additionally, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity of ATA to your target and to potential off-target molecules.

Q4: Are there any known off-targets of ATA that I should be aware of?

A4: Yes, ATA is known to interact with a variety of proteins and enzymes non-specifically. Due to its polyanionic nature, it can mimic nucleic acids and bind to nucleic acid-binding proteins. It has been shown to inhibit various enzymes, including DNase I, RNase A, reverse transcriptase, and Taq polymerase.[6] It also interacts with protein tyrosine phosphatases.[7][8]

Troubleshooting Guides

This section provides structured guidance to help you identify and resolve common issues related to ATA's non-specific binding.

Problem 1: High background signal in binding assays (e.g., ELISA, SPR).

Possible Cause: Non-specific adsorption of ATA or the analyte to the assay surface (e.g., microplate wells, sensor chips).

Solutions:

  • Optimize Buffer Conditions:

    • pH Adjustment: The charge of both ATA and the interacting surfaces can be influenced by pH. Systematically test a range of pH values around the pI of your protein of interest to find a condition that minimizes non-specific interactions.[6][9]

    • Increase Salt Concentration: Adding salts like NaCl (e.g., 150-500 mM) can help to shield electrostatic interactions that contribute to non-specific binding.[6]

  • Use of Blocking Agents:

    • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can saturate non-specific binding sites on surfaces.[9] Include BSA (typically 0.1% to 1% w/v) in your binding buffers.[6][10]

    • Non-ionic Surfactants: Low concentrations (e.g., 0.005% to 0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions that may cause non-specific binding.[9]

Problem 2: Inconsistent or irreproducible results in enzyme inhibition assays.

Possible Cause: ATA directly interacting with the enzyme in a non-specific manner, or interfering with assay components.

Solutions:

  • Perform Control Experiments: Run the assay in the absence of the enzyme to see if ATA interacts with the substrate or detection reagents. Also, test ATA against an unrelated enzyme to assess its specificity.

  • Vary ATA Concentration: Perform dose-response experiments to determine if the inhibition is concentration-dependent and to establish an IC50 value. A clear dose-response relationship is indicative of a more specific interaction.

  • Buffer Optimization: As with binding assays, optimizing the pH and ionic strength of the assay buffer can help to minimize non-specific interactions between ATA and the enzyme.

Problem 3: Unexpected phenotypic changes in cell-based assays.

Possible Cause: Off-target effects of ATA on cellular signaling pathways.

Solutions:

  • Validate Target Engagement: Use a secondary assay to confirm that ATA is engaging with your intended target within the cell. This could involve techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by western blotting to look at downstream signaling events.

  • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of your target that is structurally different from ATA. If both inhibitors produce the same phenotype, it is more likely that the effect is on-target.

  • Knockdown/Knockout Controls: The most rigorous control is to test ATA in cells where your target of interest has been knocked down or knocked out. The off-target effects should persist, while the on-target effects should be abolished.

Quantitative Data Summary

The following table summarizes the reported binding affinities and inhibitory concentrations of ATA for various on- and off-target molecules. This data can help in designing experiments and interpreting results.

Target MoleculeAssay TypeQuantitative Value (IC50/Kd)Reference
On-Target Examples
TAZ-TEAD InteractionAlphaLISAIC50 ≈ 5 µM[3]
TEADSurface Plasmon ResonanceK_d in low µM range
SARS-CoV-2 PLproBiochemical AssayIC50 = 30 µM, Ki = 16 µM[11]
P2X1 ReceptorElectrophysiologyIC50 = 8.6 nM[12]
P2X3 ReceptorElectrophysiologyIC50 = 72.9 nM[12]
Off-Target Examples
DNase IFluorescence StudiesK_d = 9 µM[6]
RNase AFluorescence StudiesK_d = 2.3 µM[6]
Reverse TranscriptaseFluorescence StudiesK_d = 0.25 µM[6]
Taq PolymeraseFluorescence StudiesK_d = 82 µM[6]
Protein Tyrosine PhosphatasesGeneral InhibitionPotent Inhibitor[7]
YopH vs. other PTPsSpecificity Factor23 to 500-fold specificity for YopH at 10⁻¹¹ to 10⁻⁹ M[8]

Experimental Protocols

Protocol 1: Systematic Optimization of Buffer Conditions to Reduce Non-Specific Binding

This protocol provides a framework for optimizing buffer pH and salt concentration to minimize non-specific interactions of ATA.

1. Materials:

  • Your target protein and binding partner/substrate.
  • This compound (ATA) stock solution.
  • A selection of buffers with different pKa values (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, Tris for pH 7.5-9.0).
  • Stock solution of NaCl (e.g., 5 M).
  • Your standard assay protocol (e.g., ELISA, enzyme inhibition assay).

2. Procedure:

Protocol 2: Using Bovine Serum Albumin (BSA) as a Blocking Agent

This protocol describes how to incorporate BSA into your experimental workflow to reduce non-specific binding of ATA.

1. Materials:

  • High-purity, IgG-free Bovine Serum Albumin (BSA).
  • Your standard assay buffer.
  • This compound (ATA) stock solution.

2. Procedure:

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_controls Initial Controls cluster_optimization Optimization Strategies cluster_validation Specificity Validation cluster_result Outcome start High Background or Unexpected Activity no_ata No ATA Control start->no_ata no_target No Target Control start->no_target buffer_opt Optimize Buffer (pH, Salt) no_ata->buffer_opt counterscreen Perform Counterscreen no_target->counterscreen blocking Add Blocking Agent (BSA, Surfactant) buffer_opt->blocking blocking->counterscreen secondary_assay Secondary Assay (e.g., CETSA) counterscreen->secondary_assay unrelated_inhibitor Use Unrelated Inhibitor secondary_assay->unrelated_inhibitor knockdown Target Knockdown/ Knockout unrelated_inhibitor->knockdown validated Validated Specific Effect knockdown->validated

Caption: Troubleshooting workflow for ATA's non-specific binding.

signaling_pathways cluster_jak_stat JAK-STAT Pathway cluster_mapk MAPK Pathway cluster_receptor Receptor Tyrosine Kinases cluster_transcription Transcription Factors ATA This compound (ATA) JAK2 JAK2 ATA->JAK2 Activates/Inhibits ERK ERK ATA->ERK Inhibits p38 p38 MAPK ATA->p38 Inhibits IKK IKK ATA->IKK Inhibits ErbB4 ErbB4 ATA->ErbB4 Stimulates Phosphorylation TAZ_TEAD TAZ-TEAD Complex ATA->TAZ_TEAD Disrupts STAT5 STAT5 JAK2->STAT5

Caption: Signaling pathways affected by ATA's non-specific interactions.

logical_relationship start High Background Observed? is_surface_based Surface-Based Assay? start->is_surface_based Yes is_enzyme_assay Enzyme Inhibition Assay? start->is_enzyme_assay No is_surface_based->is_enzyme_assay No solution1 Optimize Buffer (pH, Salt) Add BSA/Surfactant is_surface_based->solution1 Yes is_cell_based Cell-Based Assay? is_enzyme_assay->is_cell_based No solution2 Run No-Enzyme Control Test Against Unrelated Enzyme is_enzyme_assay->solution2 Yes solution3 Validate Target Engagement Use Orthogonal Inhibitor Use Knockdown/out Cells is_cell_based->solution3 Yes

Caption: Decision tree for troubleshooting non-specific binding.

References

Troubleshooting poor yield in RNA isolation when using Aurintricarboxylic Acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor RNA yield and other issues when using Aurintricarboxylic Acid (ATA) during RNA isolation.

Troubleshooting Guides

Issue: Low RNA Yield After Isolation with ATA

Question: I used this compound (ATA) to inhibit RNases, but my final RNA yield is lower than expected. What could be the cause?

Answer:

Several factors could contribute to low RNA yield when using ATA. Here are the most common causes and their solutions:

  • Incomplete Cell Lysis: ATA is most effective when it can access the RNases released upon cell lysis. If lysis is incomplete, not only will RNA be trapped, but the RNases may not be effectively inhibited.

    • Solution: Ensure thorough homogenization and lysis of your sample. For tissues, consider using mechanical disruption (e.g., bead beating or rotor-stator homogenizer) in the presence of a lysis buffer containing ATA. For cultured cells, ensure the cell pellet is fully resuspended in the lysis buffer.

  • ATA Interference with Quantification: ATA absorbs UV light in the same range as nucleic acids, which can lead to inaccurate quantification by spectrophotometry if it is not completely removed.[1]

    • Solution: It is crucial to remove ATA from the final RNA sample before quantification. Methods for removal are detailed in the experimental protocols section below.

  • RNA Loss During ATA Removal: The process of removing ATA can itself lead to a loss of RNA if not performed carefully.

    • Solution: Optimize your ATA removal protocol. For column-based purification, ensure the RNA is properly bound and eluted. For precipitation methods, ensure the pellet is not disturbed and is completely resuspended.

  • Suboptimal ATA Concentration: While ATA is a potent RNase inhibitor, using an excessively high concentration can interfere with downstream processes and may not necessarily improve yield.

    • Solution: The optimal concentration of ATA can be tissue- or cell-type dependent. A concentration of 1 mM in the lysis buffer has been shown to be effective for protecting RNA integrity.[2] It is advisable to perform a concentration optimization if you consistently experience low yields.

Issue: Poor A260/280 or A260/230 Ratios

Question: My RNA sample isolated with ATA has poor A260/280 and/or A260/230 ratios. What does this indicate and how can I fix it?

Answer:

Poor purity ratios are a common issue and can often be traced back to residual contaminants from the isolation process.

  • Low A260/280 Ratio (<1.8): This typically indicates protein contamination.

    • Cause: Inefficient phase separation during phenol-chloroform extraction or overloading of a silica column.

    • Solution: When using TRIzol or similar reagents, be careful to avoid the interphase when collecting the aqueous phase. With column-based kits, do not exceed the recommended amount of starting material. A post-purification proteinase K digestion followed by re-purification of the RNA may be necessary.

  • Low A260/230 Ratio (<2.0): This often points to contamination with chaotropic salts (e.g., guanidinium thiocyanate) or residual phenol.

    • Cause: Incomplete washing of the RNA pellet or silica membrane.

    • Solution: Ensure that the wash steps in your protocol are performed correctly. For column-based methods, an additional wash step may be beneficial. For precipitated RNA, a wash with 70-80% ethanol is crucial to remove salts. Ensure all ethanol is removed before resuspending the RNA pellet.

  • ATA Carryover: Residual ATA can also affect the spectral properties of the RNA sample.

    • Solution: Implement a robust ATA removal step as detailed in the protocols below.

Frequently Asked Questions (FAQs)

1. What is this compound (ATA) and why is it used in RNA isolation?

This compound (ATA) is a potent, broad-spectrum inhibitor of nucleases, including RNases and DNases.[3][4][5] It is used during RNA isolation to protect RNA from degradation by these enzymes, which are often released during cell lysis. This results in a higher yield of intact, undegraded RNA.[2]

2. How does ATA inhibit RNases?

ATA is thought to inhibit nucleases and other nucleic acid-binding proteins by competing for the polynucleotide binding site on these enzymes.[2] Its polymeric structure can mimic the phosphodiester backbone of RNA, allowing it to bind to the active site of RNases and prevent them from degrading the actual RNA molecules.

3. Can ATA interfere with downstream applications?

Yes. Because ATA binds to nucleic acid-binding proteins, it can inhibit enzymes used in common downstream applications, such as:

  • Reverse Transcriptase (used in cDNA synthesis for RT-PCR and RNA-seq)[6][7]

  • DNA Polymerases (used in PCR)

  • Restriction Enzymes[2]

Therefore, it is critical to remove ATA from the RNA sample before proceeding with these enzymatic reactions.

4. What is the optimal concentration of ATA to use?

A concentration of 1 mM ATA in the lysis buffer has been reported to be effective in protecting RNA from degradation during isolation from chloroplasts.[2] However, the optimal concentration may vary depending on the sample type and the level of endogenous RNase activity. It is recommended to start with 1 mM and optimize if necessary.

5. How can I remove ATA from my RNA sample?

Several methods can be used to remove ATA from a purified RNA sample:

  • Gel Filtration Chromatography: Passing the RNA sample through a size-exclusion column (e.g., Sephadex G-100) can effectively separate the larger RNA molecules from the smaller ATA molecules.[2]

  • Silica Column Purification: Standard RNA purification kits that utilize silica membranes can be used to re-purify the RNA sample. The high-salt binding buffer allows the RNA to bind to the column while ATA and other contaminants are washed away.

  • Ethanol Precipitation: Precipitating the RNA with ethanol and a salt (e.g., sodium acetate) can help to remove ATA, as it is soluble in the ethanol wash. Multiple washes may be necessary.

Data Presentation

Table 1: Expected RNA Quality Metrics

ParameterAcceptable RangeIndication of High-Quality RNA
A260/A280 Ratio 1.8 - 2.2~2.0 suggests pure RNA, free of protein contamination.
A260/A230 Ratio > 2.0Indicates the absence of chaotropic salts and other organic contaminants.
RNA Integrity Number (RIN) > 7.0A higher RIN value (closer to 10) indicates more intact RNA with less degradation.

Note: The presence of ATA during spectrophotometric measurements can interfere with these readings. The values in this table assume ATA has been completely removed.

Experimental Protocols

Protocol 1: Incorporation of ATA into a Standard TRIzol RNA Isolation
  • Prepare Lysis Reagent with ATA: Add this compound to your TRIzol or other phenol-guanidinium thiocyanate-based lysis reagent to a final concentration of 1 mM. Ensure it is completely dissolved.

  • Homogenization: Homogenize your tissue sample or cell pellet directly in the ATA-containing lysis reagent according to the standard protocol.

  • Phase Separation: Proceed with the addition of chloroform and centrifugation to separate the aqueous and organic phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Wash: Wash the RNA pellet with 75% ethanol to remove residual salts and other impurities. This step is crucial for removing some of the ATA. Perform at least two washes.

  • Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.

  • ATA Removal: Proceed immediately to an ATA removal protocol (see Protocol 2).

Protocol 2: Removal of ATA using a Silica-Based Column

This protocol assumes you have a commercially available RNA cleanup kit.

  • Buffer Addition: To your resuspended RNA sample from Protocol 1, add the binding buffer provided in the kit, followed by the addition of ethanol as specified in the kit's protocol.

  • Column Binding: Transfer the mixture to the silica spin column and centrifuge to bind the RNA to the membrane.

  • Washing: Perform the recommended wash steps with the provided wash buffers. An additional wash step may help ensure complete removal of ATA.

  • Elution: Elute the purified, ATA-free RNA from the column using RNase-free water.

  • Quantification and Quality Control: Proceed with spectrophotometric analysis (e.g., NanoDrop) and integrity analysis (e.g., Bioanalyzer) to determine the yield and quality of your final RNA sample.

Mandatory Visualizations

RNA_Isolation_Workflow_with_ATA cluster_lysis Sample Lysis & Homogenization cluster_extraction RNA Extraction cluster_purification Purification & ATA Removal Sample Tissue or Cell Pellet Lysis_Buffer Lysis Buffer + 1mM ATA Homogenate Homogenate Lysis_Buffer->Homogenate Homogenize Phase_Separation Phase Separation (e.g., Chloroform) Homogenate->Phase_Separation Aqueous_Phase Aqueous Phase (RNA + ATA) Phase_Separation->Aqueous_Phase Precipitation Precipitation (Isopropanol) Aqueous_Phase->Precipitation RNA_Pellet RNA Pellet Precipitation->RNA_Pellet Wash Ethanol Wash RNA_Pellet->Wash Resuspend Resuspend in Water Wash->Resuspend ATA_Removal ATA Removal (e.g., Column Cleanup) Resuspend->ATA_Removal Pure_RNA Pure RNA ATA_Removal->Pure_RNA

Caption: Workflow for RNA isolation incorporating this compound (ATA).

Troubleshooting_Logic Start Poor RNA Yield? Check_Lysis Is cell lysis complete? Start->Check_Lysis Yes Check_Quant Was ATA removed before quantification? Check_Lysis->Check_Quant Yes Improve_Lysis Optimize homogenization/lysis method Check_Lysis->Improve_Lysis No Check_Removal Was ATA removal protocol optimized? Check_Quant->Check_Removal Yes Remove_ATA Perform ATA removal step Check_Quant->Remove_ATA No Check_Conc Is ATA concentration optimal? Check_Removal->Check_Conc Yes Optimize_Removal Optimize cleanup protocol Check_Removal->Optimize_Removal No Optimize_Conc Titrate ATA concentration Check_Conc->Optimize_Conc No

Caption: Troubleshooting logic for low RNA yield when using ATA.

ATA_Inhibition_Pathway ATA This compound (ATA) RNase RNase ATA->RNase Inhibits DNase DNase ATA->DNase Inhibits Reverse_Transcriptase Reverse Transcriptase ATA->Reverse_Transcriptase Inhibits Polymerase Polymerase ATA->Polymerase Inhibits RNA_Degradation RNA Degradation DNA_Degradation DNA Degradation cDNA_Synthesis cDNA Synthesis PCR PCR Amplification RNase->RNA_Degradation Causes DNase->DNA_Degradation Causes Reverse_Transcriptase->cDNA_Synthesis Required for Polymerase->PCR Required for

Caption: Inhibitory action of ATA on various enzymes and processes.

References

Technical Support Center: Overcoming Interference of Aurintricarboxylic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by Aurintricarboxylic Acid (ATA) interference in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATA) and why is it used in enzymatic assays?

This compound (ATA) is a polymeric aromatic compound.[1] It is often used in biological experiments as a general inhibitor of nucleases, such as ribonucleases and topoisomerases, to prevent the degradation of nucleic acids during isolation and analysis.[1][2] Its ability to inhibit protein-nucleic acid interactions makes it a useful tool in studying these processes.[1]

Q2: How does ATA interfere with enzymatic assays?

ATA is a known promiscuous inhibitor, meaning it can inhibit a wide range of unrelated enzymes. Its primary mechanism of interference involves the inhibition of protein-nucleic acid interactions.[1][3] It can also act as a non-competitive inhibitor for some enzymes, binding to a site other than the active site to alter the enzyme's conformation and reduce its activity.[3] Furthermore, ATA has a tendency to form aggregates in solution, which can sequester and non-specifically inhibit enzymes.

Q3: What are the common signs of ATA interference in my assay?

Common indicators of ATA interference include:

  • False Positives in High-Throughput Screens (HTS): A high number of "hits" or positive results that are not reproducible in secondary, more specific assays.

  • Irreproducible Results: Significant variability in enzyme inhibition data between experiments.

  • Atypical Inhibition Kinetics: The inhibition pattern may not follow classical competitive, non-competitive, or uncompetitive models.

  • Assay-Specific Effects: The degree of inhibition may vary significantly with minor changes in assay conditions, such as buffer composition or the presence of detergents.

Q4: Are there alternatives to ATA for nuclease inhibition?

Yes, several alternatives to ATA are available, each with its own advantages and disadvantages. These include:

  • Vanadyl Ribonucleoside Complexes (VRCs): Potent inhibitors of many ribonucleases.

  • Protein-based RNase Inhibitors: Commercially available proteins that bind to and inhibit a broad spectrum of ribonucleases.

  • Guanidinium salts: Chaotropic agents that can denature nucleases but may also affect the activity of the enzyme of interest.

  • Commercially available nuclease inhibitor cocktails: These mixtures are optimized to inhibit a broad range of nucleases.

Troubleshooting Guide

Problem 1: I suspect ATA is causing false positives in my high-throughput screen. How can I confirm this?

Answer:

To confirm if ATA is the source of false positives, you can perform a series of control experiments:

  • Run a Counterscreen: Test the activity of your "hits" in an assay that lacks the target enzyme but is otherwise identical to your primary screening assay. If the compounds still show activity, it is likely due to assay interference.[4]

  • Assay with a Known Promiscuous Inhibitor: Include a well-characterized promiscuous inhibitor (other than ATA) in your screen to see if it produces a similar hit profile.

  • Vary Enzyme Concentration: True inhibitors that target the enzyme's active site will often show a dependence on enzyme concentration, whereas non-specific inhibitors like ATA may not.

  • Add Detergent: The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt the formation of ATA aggregates, a common cause of non-specific inhibition. A significant reduction in inhibition in the presence of detergent suggests aggregation-based interference.

Problem 2: My enzymatic assay results are inconsistent when ATA is present. How can I improve reproducibility?

Answer:

Inconsistent results are a hallmark of interference from promiscuous inhibitors like ATA. To improve reproducibility, consider the following steps:

  • Optimize Assay Conditions:

    • Increase Detergent Concentration: Gradually increase the concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in your assay buffer to minimize aggregation.

    • Adjust Ionic Strength: Vary the salt concentration (e.g., NaCl) in your buffer, as this can influence the aggregation state of ATA.

    • Include a Non-specific Protein: Adding a protein like Bovine Serum Albumin (BSA) can help to sequester promiscuous inhibitors and reduce their interaction with your target enzyme.

  • Pre-incubate ATA with Controls: Before adding your enzyme, pre-incubate ATA with the assay buffer and substrate to allow any non-specific interactions to equilibrate.

  • Validate with an Orthogonal Assay: Confirm your results using a different assay format that measures enzyme activity through an alternative mechanism. This helps to rule out technology-specific artifacts.

Problem 3: I need to remove ATA from my sample before performing my enzymatic assay. What is the best way to do this?

Answer:

Several methods can be used to remove ATA from your protein sample. The choice of method will depend on the properties of your protein of interest and the downstream application.

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger polymeric ATA from your smaller protein.

  • Dialysis: Dialysis against a large volume of ATA-free buffer can effectively remove the compound, especially if your protein is significantly larger than the dialysis membrane's molecular weight cut-off.

  • Affinity Chromatography: If your protein has a specific tag (e.g., His-tag, GST-tag), you can bind it to a resin, wash away the ATA, and then elute your purified protein.

Quantitative Data on ATA Inhibition

The inhibitory potential of ATA varies significantly depending on the target enzyme and the assay conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of ATA against a range of enzymes.

EnzymeOrganism/SystemIC50 ValueReference(s)
SARS-CoV-2 Papain-like Protease (PLpro)Virus30 µM[3]
SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)Virus56 nM[5]
Cystathionine-γ-lyase (CSE)Not Specified0.6 µM[2]
miRNA function modifierNot Specified0.47 µM[2]
rat P2X1 Receptor (rP2X1R)Rat8.6 nM[2]
rat P2X3 Receptor (rP2X3R)Rat72.9 nM[2]

Experimental Protocols

Protocol 1: Validating a "Hit" from a High-Throughput Screen in the Presence of Potential ATA Interference

This protocol outlines a series of steps to validate a potential enzyme inhibitor identified in a primary screen where ATA or other promiscuous compounds may be present.

  • Objective: To determine if the observed inhibition is a true effect on the target enzyme or an artifact of assay interference.

  • Materials:

    • Putative inhibitor compound

    • Target enzyme

    • Substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

    • Assay buffer with 0.01% (v/v) Triton X-100

    • Bovine Serum Albumin (BSA)

    • Control promiscuous inhibitor (e.g., a known aggregate-forming compound)

  • Procedure:

    • Dose-Response Curve in Standard Buffer:

      • Prepare a serial dilution of the putative inhibitor.

      • Perform the enzymatic assay at each inhibitor concentration.

      • Determine the IC50 value.

    • Dose-Response Curve with Detergent:

      • Repeat the dose-response experiment using the assay buffer containing 0.01% Triton X-100.

      • Compare the IC50 value to the one obtained in the standard buffer. A significant increase in the IC50 value suggests that the inhibition may be due to aggregation.

    • Effect of Pre-incubation:

      • Pre-incubate the enzyme with the inhibitor for 30 minutes before adding the substrate.

      • Compare the results to an assay where the inhibitor and substrate are added simultaneously. Time-dependent inhibition can be a characteristic of some promiscuous inhibitors.

    • Enzyme Concentration Dependence:

      • Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x).

      • A true, tight-binding inhibitor will often show a shift in the apparent IC50 with changing enzyme concentration, while a non-specific inhibitor may not.

    • Orthogonal Assay Confirmation:

      • If possible, confirm the inhibition using an assay with a different detection method (e.g., if the primary assay is fluorescence-based, use a colorimetric or luminescence-based assay).

Protocol 2: Size-Exclusion Chromatography to Remove ATA from a Protein Sample

This protocol describes a general method for separating ATA from a protein sample using size-exclusion chromatography (SEC).

  • Objective: To remove ATA from a protein sample to allow for accurate downstream enzymatic analysis.

  • Materials:

    • Protein sample containing ATA

    • SEC column (e.g., Sephadex G-25 or similar, with a fractionation range appropriate for the protein of interest)

    • SEC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

    • Fraction collector

    • Spectrophotometer for protein quantification (e.g., at 280 nm)

  • Procedure:

    • Column Equilibration:

      • Equilibrate the SEC column with at least two column volumes of SEC buffer at the desired flow rate.

    • Sample Loading:

      • Centrifuge the protein sample to remove any precipitates.

      • Load the clarified sample onto the equilibrated column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

    • Elution and Fraction Collection:

      • Begin eluting the sample with SEC buffer.

      • Collect fractions of a defined volume (e.g., 0.5-1.0 mL).

    • Protein Detection:

      • Monitor the protein elution profile by measuring the absorbance of each fraction at 280 nm. The protein should elute in the earlier fractions, while the smaller ATA molecules will elute later.

    • Pooling and Concentration:

      • Pool the fractions containing the protein of interest.

      • If necessary, concentrate the pooled fractions using a suitable method (e.g., centrifugal ultrafiltration).

    • Validation of ATA Removal:

      • To confirm the removal of ATA, a sensitive analytical method such as HPLC can be used to analyze the purified protein sample for the presence of ATA.

Visualizations

ATA_Interference_Mechanism cluster_assay Enzymatic Assay cluster_interference Interference Mechanisms Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme ATA This compound (ATA) NonSpecific Non-specific Binding/ Aggregation ATA->NonSpecific Forms aggregates that sequester the enzyme NucleicAcidMimicry Nucleic Acid Mimicry ATA->NucleicAcidMimicry Binds to nucleic acid binding sites on the enzyme NonSpecific->Enzyme Inhibition NucleicAcidMimicry->Enzyme Inhibition

Caption: Mechanism of this compound (ATA) interference in enzymatic assays.

Troubleshooting_Workflow start Suspected ATA Interference detergent Run assay with non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent counterscreen Run Counterscreen (no enzyme) start->counterscreen inhibition_reduced Inhibition Reduced? detergent->inhibition_reduced aggregation Likely Aggregation-Based Interference inhibition_reduced->aggregation Yes orthogonal Perform Orthogonal Assay (different detection method) inhibition_reduced->orthogonal No consistent Results Consistent? orthogonal->consistent true_inhibition Potential True Inhibitor (Proceed with caution) consistent->true_inhibition Yes artifact Likely Assay Artifact consistent->artifact No activity_present Activity Present? counterscreen->activity_present activity_present->orthogonal No activity_present->artifact Yes

Caption: A decision workflow for troubleshooting suspected ATA interference.

References

Technical Support Center: Managing the Impact of Aurintricarboxylic Acid (ATA) in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Aurintricarboxylic Acid (ATA) on protein activity during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise when working with ATA and provides actionable solutions.

Issue 1: Complete or significant loss of protein activity after ATA treatment.

Potential Cause Troubleshooting Step Expected Outcome
Irreversible Inhibition or Denaturation ATA, especially at high concentrations or with prolonged incubation, may cause irreversible changes to protein conformation.Assess reversibility by removing ATA using dialysis or gel filtration. If activity is not restored, the inhibition may be irreversible under the tested conditions.
Cofactor Displacement ATA may chelate or displace essential metal ions or other cofactors required for protein activity.Supplement the reaction buffer with the known cofactor (e.g., Mg²⁺, Mn²⁺) post-ATA removal and assay for activity restoration.
Residual ATA in Sample Incomplete removal of ATA from the protein sample continues to inhibit the protein.Optimize the ATA removal protocol (e.g., increase dialysis time, use a desalting column with the appropriate molecular weight cut-off).

Issue 2: Altered enzyme kinetics observed in the presence of ATA.

Potential Cause Troubleshooting Step Expected Outcome
Competitive or Non-competitive Inhibition ATA is known to act as both a competitive and non-competitive inhibitor depending on the protein.[1][2]Perform enzyme kinetic studies by varying substrate concentrations in the presence of a fixed concentration of ATA. A change in Km but not Vmax suggests competitive inhibition, while a decrease in Vmax may indicate non-competitive or mixed inhibition.
Allosteric Modulation ATA may bind to an allosteric site, affecting the enzyme's catalytic activity.The inhibition of phosphofructokinase by ATA can be reversed by allosteric activators like fructose 2,6-bisphosphate or AMP, suggesting an allosteric mechanism.[3]

Issue 3: Interference in binding assays (e.g., ELISA, SPR).

Potential Cause Troubleshooting Step Expected Outcome
Non-specific Binding ATA's polymeric and polyanionic nature can lead to non-specific interactions with assay components.Include appropriate controls, such as running the assay with ATA alone, to determine its baseline interference. Increase the ionic strength of buffers or add detergents to reduce non-specific binding.
Disruption of Protein-Nucleic Acid Interactions ATA is a potent inhibitor of protein-nucleic acid interactions.[4][5]If your assay involves DNA or RNA binding, ATA will likely interfere. Consider alternative assays that do not rely on this interaction or use ATA as a known inhibitor control.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (ATA) is a polymeric compound that primarily acts as a potent inhibitor of protein-nucleic acid interactions.[4][5] Its mechanism often involves competing with the nucleic acid for binding to the active site of the protein.[6] It is also known to inhibit various enzymes, including ribonucleases, topoisomerases, and DNA and RNA polymerases.[4][7]

Q2: Is the inhibitory effect of ATA reversible?

A2: The reversibility of ATA's inhibitory effects can depend on the specific protein and the experimental conditions. For some enzymes, the inhibition is reversible and can be overcome by removing ATA from the sample.[6] For example, the inhibition of phosphofructokinase by ATA was shown to be reversible upon the addition of allosteric activators.[3] However, in other cases, especially with high concentrations or prolonged exposure, the inhibition may be effectively irreversible.

Q3: How can I remove ATA from my protein sample?

A3: Two common and effective methods for removing small molecules like ATA from protein samples are dialysis and gel filtration chromatography.

  • Dialysis: This technique separates molecules based on size by selective diffusion across a semi-permeable membrane. It is a gentle method suitable for sensitive proteins.

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger protein molecules elute first, while smaller molecules like ATA are retained and elute later. This technique is generally faster than dialysis.

Q4: Can I use a competitive inhibitor to counteract the effects of ATA?

A4: Theoretically, if ATA is acting as a competitive inhibitor at a specific binding site, introducing a high concentration of the natural substrate or another molecule that binds to the same site could potentially displace ATA and restore protein activity. However, ATA's inhibitory mechanism is often complex, sometimes involving non-competitive or allosteric interactions, and it can bind to multiple sites. Therefore, a simple competitive displacement strategy may not always be effective. The success of this approach is highly dependent on the specific protein and the nature of its interaction with ATA.

Q5: ATA is interfering with my assay that involves nucleic acids. What can I do?

A5: Given that ATA is a well-established inhibitor of protein-nucleic acid interactions, its presence will almost certainly interfere with such assays.[4][5] Consider the following strategies:

  • Use ATA as a positive control: If the goal is to study the inhibition of the protein-nucleic acid interaction, ATA can be used as a known inhibitor.

  • Assay redesign: If possible, modify the assay to not depend on the protein-nucleic acid interaction.

  • ATA removal: Ensure complete removal of ATA from your protein of interest before performing the assay using the methods described above.

Quantitative Data on ATA Inhibition

The following tables summarize the inhibitory concentrations (IC₅₀), dissociation constants (Kd), and effective concentrations (EC₅₀) of ATA for various proteins and cellular processes.

Table 1: IC₅₀ Values of this compound

TargetIC₅₀ ValueReference
Rat P2X1 Receptor (rP2X1R)8.6 nM[8]
Rat P2X3 Receptor (rP2X3R)72.9 nM[8]
Yeast DNA Topoisomerase II~75 nM[9][10]
TWEAK-Fn14 Signaling0.6 µM[11][12]
Cystathionine-lyase (CSE)0.6 µM[8]
Staphylococcus aureus Stp11.03 µM[1]
SARS-CoV-2 PLpro30 µM[2]
General Nuclease Activities2 to 50 µM[9][10]

Table 2: Dissociation Constants (Kd) of this compound

ProteinKd ValueReference
Reverse Transcriptase0.25 µM[13]
RNase A2.3 µM[13]
DNase I9 µM[13]
Taq Polymerase82 µM[13]

Table 3: Effective Concentration (EC₅₀) of this compound

ProcessEC₅₀ ValueReference
Protein Synthesis in Rabbit Reticulocyte Lysates17.6 µM[14]

Experimental Protocols

Protocol 1: Removal of ATA using Dialysis

This protocol is designed for the efficient removal of ATA from a protein sample.

Materials:

  • Protein sample containing ATA

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa, 10 kDa)

  • Dialysis buffer (a buffer in which the protein is stable and soluble)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.

  • Load the Sample: Carefully load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely seal the tubing/cassette.

  • First Dialysis Step: Submerge the sealed sample in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume. Place the beaker on a stir plate and stir gently at 4°C for 2-4 hours.

  • Buffer Change 1: Discard the dialysis buffer and replace it with fresh, cold dialysis buffer. Continue to stir at 4°C for another 2-4 hours.

  • Buffer Change 2 (Overnight): Change the buffer again and continue the dialysis overnight (12-16 hours) at 4°C with gentle stirring.

  • Final Buffer Change: Perform one final buffer change and dialyze for an additional 2-4 hours.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the protein sample. The sample is now ready for downstream applications.

Protocol 2: Removal of ATA using Gel Filtration Chromatography

This protocol provides a faster alternative to dialysis for removing ATA.

Materials:

  • Protein sample containing ATA

  • Gel filtration/desalting column (e.g., Sephadex G-25)

  • Chromatography system or centrifuge (for spin columns)

  • Equilibration/elution buffer (a buffer in which the protein is stable)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the gel filtration column with at least 5 column volumes of the desired buffer. This ensures that the buffer within the resin pores is the same as the elution buffer.

  • Sample Loading: Apply the protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume for desalting).

  • Elution:

    • For Gravity Flow/Chromatography System: Begin eluting the sample with the equilibration buffer and collect fractions. The larger protein molecules will pass through the column in the void volume and elute first. The smaller ATA molecules will enter the pores of the resin and elute later.

    • For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The protein will be recovered in the eluate, while ATA remains in the column resin.

  • Fraction Analysis: Monitor the protein elution using a UV detector at 280 nm or by performing a protein assay (e.g., Bradford) on the collected fractions. Pool the fractions containing the purified protein.

Visualizations

Experimental_Workflow_for_ATA_Removal cluster_start Initial Sample cluster_removal ATA Removal cluster_outcome Final Products Start Protein Sample + ATA Dialysis Dialysis Start->Dialysis Option 1 GelFiltration Gel Filtration Start->GelFiltration Option 2 PurifiedProtein Purified Protein Dialysis->PurifiedProtein ATA_Waste ATA (in dialysate/late fractions) Dialysis->ATA_Waste GelFiltration->PurifiedProtein GelFiltration->ATA_Waste

Caption: Workflow for removing ATA from a protein sample.

NFkB_Signaling_Inhibition cluster_stimulus Stimulus cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->IKK Gene Gene Expression (e.g., ICAM-1, E-selectin) NFkB_n->Gene ATA This compound ATA->NFkB_n Inhibits nuclear translocation TWEAK_Fn14_Signaling_Inhibition TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 binds TWEAK->Fn14 TRAFs TRAFs Fn14->TRAFs recruits Rac1 Rac1 Activation Fn14->Rac1 NFkB_pathway NF-κB Pathway TRAFs->NFkB_pathway Migration Cell Migration & Invasion NFkB_pathway->Migration Rac1->Migration ATA This compound ATA->TWEAK Inhibits TWEAK-Fn14 signaling

References

Validation & Comparative

Validation of Aurintricarboxylic Acid's inhibitory effect on topoisomerase II.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Its Efficacy and Mechanism

Aurintricarboxylic acid (ATA) has been identified as a potent inhibitor of topoisomerase II, a critical nuclear enzyme involved in DNA replication, transcription, and chromosome segregation.[1][2] This guide provides a comprehensive comparison of ATA's inhibitory effects with other known topoisomerase II inhibitors, supported by experimental data and detailed protocols for key assays. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils.[3][4][5] Many conventional topoisomerase II inhibitors, such as etoposide and doxorubicin, act as "poisons" by stabilizing the covalent intermediate state where the enzyme is bound to the cleaved DNA, known as the "cleavable complex".[1][6] This leads to the accumulation of DNA double-strand breaks and subsequent cell death.

In contrast, this compound exhibits a different inhibitory mechanism. It does not stabilize the cleavable complex.[1] Instead, ATA has been shown to:

  • Prevent the binding of topoisomerase II to DNA. [1]

  • Inhibit the ATPase activity of topoisomerase II. [1]

By interfering with these initial steps in the catalytic cycle, ATA effectively prevents topoisomerase II from carrying out its function without generating the toxic DNA-protein complexes associated with topoisomerase poisons.[1]

Topoisomerase_II_Inhibition cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Mechanisms TopoII Topoisomerase II TopoII_DNA Topo II-DNA Non-covalent Complex TopoII->TopoII_DNA Binds DNA Supercoiled DNA DNA->TopoII_DNA Cleavable_Complex Cleavable Complex (Covalent Intermediate) TopoII_DNA->Cleavable_Complex DNA Cleavage Resealed_DNA Relaxed/Decatenated DNA Cleavable_Complex->Resealed_DNA Strand Passage & Re-ligation Resealed_DNA->TopoII Dissociation ATA Aurintricarboxylic Acid (ATA) ATA->TopoII_DNA Inhibits Binding Poisons Etoposide, Doxorubicin Poisons->Cleavable_Complex Stabilizes

Caption: Mechanism of Topoisomerase II inhibition by ATA vs. poisons.

Comparative Inhibitory Potency

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or inhibitory dose (ID50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorOrganism/Enzyme SourceIC50 / ID50Reference(s)
This compound (ATA) Yeast Topoisomerase II~75 nM (ID50)[1]
This compound (ATA) in vitro≤ 0.2 µM[2]
Etoposide-78.4 µM (IC50)[7]
Doxorubicin-2.67 µM (IC50)[7]
Amsacrine--[1]
NovobiocinBacterial DNA Gyrase-[3]
CoumermycinBacterial DNA Gyrase-[3]

Note: IC50/ID50 values can vary depending on the specific experimental conditions and the source of the enzyme.

Experimental Protocols

The validation of topoisomerase II inhibition typically involves in vitro biochemical assays. The two most common methods are the DNA relaxation assay and the decatenation assay.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a suitable reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., etoposide) to the reaction mixtures. A control reaction without any inhibitor should also be prepared.

  • Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme to each mixture.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of inhibition can be quantified by measuring the band intensities.

DNA_Relaxation_Assay cluster_workflow Experimental Workflow cluster_results Expected Results A Prepare Reaction Mix (Supercoiled DNA, ATP, Buffer) B Add Inhibitor (e.g., ATA) A->B C Add Topoisomerase II B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize & Quantify (Supercoiled vs. Relaxed DNA) F->G Result_Control Control: Mainly Relaxed DNA G->Result_Control No Inhibition Result_Inhibitor With Inhibitor: Mainly Supercoiled DNA G->Result_Inhibitor Inhibition

Caption: Workflow for the DNA Relaxation Assay.

Topoisomerase II Decatenation Assay

This assay is highly specific for type II topoisomerases and measures their ability to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA).[8][9]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and the appropriate reaction buffer.

  • Inhibitor Incubation: Add the test inhibitor (e.g., ATA) at various concentrations to the reaction tubes.

  • Enzyme Reaction: Add purified topoisomerase II to start the decatenation reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[8]

  • Reaction Termination: Halt the reaction by adding a stop buffer.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles can enter the gel and migrate.

  • Analysis: Visualize the DNA with a staining agent. Inhibition is observed as a decrease in the amount of decatenated DNA.

In Vivo Validation: In Vivo Complex of Enzyme (ICE) Assay

To assess the effect of inhibitors on topoisomerase II within a cellular context, the ICE assay is employed.[10] This method specifically detects the formation of stabilized cleavable complexes.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound.

  • Cell Lysis: Lyse the cells directly in a way that preserves the covalent DNA-protein complexes.

  • Cesium Chloride Gradient Centrifugation: Separate the cellular components by ultracentrifugation in a cesium chloride gradient. Free proteins will be in a different fraction from proteins covalently bound to the much denser DNA.

  • Fraction Analysis: Collect the fractions and use slot-blotting or Western blotting with an antibody specific to topoisomerase II to detect the presence of the enzyme in the DNA-containing fractions.

For an inhibitor like ATA that does not stabilize the cleavable complex, this assay would be expected to show no increase, or even a decrease, in the amount of topoisomerase II found in the DNA fraction, especially in the presence of a topoisomerase poison.[1]

References

Evaluating the performance of Aurintricarboxylic Acid against other influenza neuraminidase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of Aurintricarboxylic Acid (ATA) as an inhibitor of influenza neuraminidase, benchmarked against widely used antiviral drugs: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This analysis is based on available in vitro data, with a focus on quantitative comparisons and detailed experimental methodologies.

In Vitro Efficacy: A Comparative Look at Neuraminidase Inhibition

The primary measure of a neuraminidase inhibitor's potency is its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. While direct head-to-head comparative studies are limited, this section summarizes the available IC50 data for this compound and other prominent neuraminidase inhibitors from various independent studies.

It is crucial to note that IC50 values can vary significantly based on the influenza virus strain, the specific assay conditions, and the substrate used. Therefore, the following tables are intended to provide a general overview rather than a direct, definitive comparison.

Table 1: In Vitro Inhibitory Activity of this compound (ATA) Against Influenza Virus Neuraminidase

Influenza Virus StrainNeuraminidase SubtypeIC50 (µM)Reference
A/WSN/33H1N18.7[1]
A/Udorn/72H3N213.8[1]
NIBRG-14H5N13.3[1]
A/WSN/33 (H274Y mutant)H1N1 (Oseltamivir-resistant)18.4[1]

Table 2: In Vitro Inhibitory Activity of Approved Neuraminidase Inhibitors Against Various Influenza Virus Strains

InhibitorNeuraminidase SubtypeTypical IC50 Range (nM)References
OseltamivirH1N1, H3N2, B0.5 - 8.8[2][3]
ZanamivirH1N1, H3N2, B0.76 - 2.7[3][4]
PeramivirH1N1, H3N2, B0.09 - 11[5]
LaninamivirH1N1, H2N2, H12N50.90 - 3.12[6][7][8][9]

Notably, this compound has demonstrated potent inhibitory activity against the neuraminidase of both group-1 and group-2 influenza viruses, with IC50 values in the low micromolar range.[1][10] A significant finding is that ATA retains its inhibitory potency against the H274Y mutant of H1N1, a common mutation that confers resistance to Oseltamivir.[1] While the IC50 values for ATA are in the micromolar range, which is higher than the nanomolar ranges reported for the approved inhibitors, its efficacy against resistant strains suggests it may have a different binding mechanism and could be a valuable scaffold for the development of new anti-influenza therapeutics.[1][11]

Experimental Protocols

A standardized and reproducible method for evaluating neuraminidase inhibition is essential for comparing the potency of different compounds. The most commonly employed method is the fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Neuraminidase Inhibition Assay Protocol (MUNANA-based)

Objective: To determine the IC50 value of a test compound against influenza virus neuraminidase.

Materials:

  • Influenza virus stock of known titer

  • Test compound (e.g., this compound) and control inhibitors (e.g., Oseltamivir)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., 200 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7, 25% Ethanol)

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear enzymatic reaction over the desired incubation time. This is typically determined in a preliminary enzyme activity assay.

  • Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.

  • Reaction Setup:

    • Add 25 µL of diluted virus to each well of a 96-well black microplate.

    • Add 25 µL of the serially diluted test compound or control inhibitor to the respective wells.

    • Include control wells with virus only (no inhibitor) and wells with buffer only (background).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Enzymatic Reaction:

    • Add 50 µL of MUNANA substrate solution (typically 100 µM in assay buffer) to all wells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (buffer only wells) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the role of neuraminidase and the experimental process for its inhibition, the following diagrams are provided.

influenza_neuraminidase_function Influenza Virus Release and Neuraminidase Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibition Virus_Attachment Virus Attachment (Hemagglutinin) Virus_Entry Virus Entry & Uncoating Virus_Attachment->Virus_Entry Replication Viral Replication & Assembly Virus_Entry->Replication Budding_Virion Budding Virion Replication->Budding_Virion Released_Virion Released Virion Budding_Virion->Released_Virion Release Neuraminidase Neuraminidase Budding_Virion->Neuraminidase Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleavage Inhibitor Neuraminidase Inhibitor (e.g., ATA) Inhibitor->Neuraminidase Binding & Inhibition

Caption: Role of Neuraminidase in Influenza Virus Release and its Inhibition.

The above diagram illustrates the critical function of neuraminidase in the final stage of the influenza virus life cycle. The enzyme cleaves sialic acid residues on the host cell surface, allowing newly formed virions to be released and preventing their aggregation. Neuraminidase inhibitors, such as this compound, block this activity, trapping the virus on the cell surface and halting the spread of infection.

neuraminidase_inhibition_assay_workflow Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay Start Start Prepare_Reagents Prepare Virus Dilution, Inhibitor Dilutions, and MUNANA Substrate Start->Prepare_Reagents Plate_Setup Add Virus and Inhibitors to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C (30 minutes) Plate_Setup->Pre_incubation Add_Substrate Add MUNANA Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C (60 minutes) Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Neuraminidase Inhibition Assay.

This flowchart outlines the key steps involved in a typical fluorescence-based neuraminidase inhibition assay. This standardized procedure is crucial for obtaining reliable and comparable IC50 values for different inhibitor compounds.

In Vivo Efficacy and Clinical Data

A comprehensive literature search did not yield any publicly available data from in vivo animal studies or human clinical trials evaluating the efficacy of this compound for the treatment of influenza. The existing research on ATA's anti-influenza activity is currently limited to in vitro studies.[12][13][14]

Conclusion

This compound emerges as a promising inhibitor of influenza neuraminidase with a distinct profile. Its ability to inhibit oseltamivir-resistant strains highlights its potential as a lead compound for the development of novel antiviral agents that could address the growing challenge of drug resistance.[1][10] However, the current body of evidence is confined to in vitro studies. Further research, including in vivo animal models and eventually human clinical trials, is imperative to fully elucidate the therapeutic potential of this compound in the context of influenza infection. The higher IC50 values compared to approved drugs also suggest that medicinal chemistry efforts to optimize its potency would be a critical next step in its development.

References

Cross-validation of Aurintricarboxylic Acid's mechanism of action in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aurintricarboxylic acid (ATA) is a polyaromatic compound known for its diverse biological activities, primarily stemming from its ability to inhibit protein-nucleic acid interactions.[1] This guide provides a comparative analysis of ATA's primary mechanisms of action across various cell lines, supported by experimental data. We also present alternative compounds targeting similar pathways and detailed experimental protocols for key assays.

Overview of this compound's Mechanisms of Action

This compound's therapeutic potential is attributed to its multifaceted mechanisms of action, which include:

  • Inhibition of Protein-Nucleic Acid Interactions: ATA is a potent inhibitor of enzymes that bind to nucleic acids, such as topoisomerase II and ribonucleases.[2][3] It competes with nucleic acids for the active site on these proteins.[1]

  • Modulation of Apoptosis: ATA has been shown to inhibit apoptosis in several cell types. This effect is often attributed to its ability to inhibit endonucleases involved in DNA fragmentation, a hallmark of apoptosis.[3][4]

  • Interference with Signal Transduction Pathways: ATA can modulate various signaling cascades. Notably, it has been identified as a disruptor of the TAZ-TEAD transcriptional complex and an inhibitor of STAT3 phosphorylation.[2][5]

  • Inhibition of Translation Initiation: Recent studies have highlighted ATA's role in suppressing the malignant phenotypes of drug-resistant cancer cells by reducing translation initiation.[6][7]

Comparative Analysis of ATA's Activity in Different Cell Lines

The following tables summarize the quantitative data on ATA's efficacy in various cell lines, categorized by its mechanism of action.

Inhibition of Topoisomerase II
Cell LineCell TypeAssayIC50/Effective ConcentrationReference
Yeast (Purified Enzyme)N/ARelaxation Assay~75 nM[3]
DC-3FChinese Hamster FibrosarcomaDNA-Protein Complex FormationReduction of amsacrine-induced complexes[3]

Alternative Topoisomerase II Inhibitors: Etoposide and Amsacrine are well-characterized topoisomerase II inhibitors. Unlike ATA, which prevents the binding of the enzyme to DNA, etoposide and amsacrine stabilize the "cleavable complex," a reaction intermediate.[3]

Inhibition of Apoptosis
Cell LineCell TypeInducer of ApoptosisEffect of ATAEffective ConcentrationReference
NSF-60Murine MyeloidGrowth Factor DeprivationInhibited DNA fragmentation, increased cell survival5-25 µM[4]
K562Human ErythroleukemiaSanguinarineInhibited apoptosis almost completelyNot specified[8]

Alternative Apoptosis Modulators:

  • Pro-apoptotic agents: Betulinic acid has been shown to induce apoptosis in leukemia cells.[9] Anthracyclines like idarubicin and daunorubicin are also potent inducers of apoptosis in leukemic blast cells.[10]

  • Anti-apoptotic agents: Cycloheximide, a protein synthesis inhibitor, was shown to be ineffective at inhibiting sanguinarine-induced apoptosis in K562 cells, in contrast to ATA.[8]

Disruption of the TAZ-TEAD Transcriptional Complex
Cell LineCell TypeAssayIC50Reference
NIH3T3Mouse Embryonic FibroblastTAZ-TEAD AlphaLISANot specified[1][5]
NIH3T3 (expressing TAZ-CAMTA1)Mouse Embryonic FibroblastSoft Agar Colony GrowthInhibition observed[2]

Alternative TAZ-TEAD Inhibitors: Verteporfin and peptide 17 have also been identified as disruptors of the TEAD complex.[1] GNE-7883 is a more recent allosteric pan-TEAD inhibitor.[11]

Inhibition of Translation Initiation
Cell LineCell TypeAssayEffect of ATAEffective ConcentrationReference
A549/DDPCisplatin-resistant Lung CancerMigration & Invasion AssaySignificant suppression1-2 mM[6][12]
MCF7/ADRDoxorubicin-resistant Breast CancerMigration & Invasion AssaySignificant suppressionNot specified[7]
A549/TAXPaclitaxel-resistant Lung CancerMigration & Invasion AssaySignificant suppressionNot specified[7]

Alternative Translation Inhibitors: Cycloheximide is a well-known translation inhibitor, but it is associated with severe toxicity.[7]

Experimental Protocols

Annexin V Apoptosis Assay

This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[13][14]

Objective: To quantify the percentage of apoptotic cells following treatment with a test compound.

Materials:

  • Cells of interest

  • Test compound (e.g., this compound)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (calcium-rich)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Repeat this step once.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

STAT3 Phosphorylation Assay (Western Blot)

This protocol outlines a general procedure for assessing the phosphorylation status of STAT3.

Objective: To determine if a test compound inhibits the phosphorylation of STAT3 at Tyr705.

Materials:

  • Cells of interest

  • Test compound (e.g., this compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound as required. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-STAT3 antibody.

Visualizations

Signaling Pathways and Experimental Workflows

ATA_Mechanism_of_Action cluster_TAZ_TEAD TAZ-TEAD Pathway cluster_Apoptosis Apoptosis Pathway TAZ TAZ TEAD TEAD TAZ->TEAD Interaction Oncogenic_Genes Oncogenic Genes TEAD->Oncogenic_Genes Transcription ATA_TAZ ATA ATA_TAZ->TEAD Inhibits Interaction Apoptotic_Stimulus Apoptotic Stimulus Endonucleases Endonucleases Apoptotic_Stimulus->Endonucleases Activates DNA_Fragmentation DNA Fragmentation Endonucleases->DNA_Fragmentation Causes Apoptosis Apoptosis DNA_Fragmentation->Apoptosis ATA_Apop ATA ATA_Apop->Endonucleases Inhibits

Caption: Mechanisms of this compound Action.

Experimental_Workflow_Apoptosis start Seed Cells treatment Treat with ATA or Vehicle Control start->treatment harvest Harvest Cells (Trypsinization/Centrifugation) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Apoptotic Populations acquire->analyze end Results analyze->end

Caption: Workflow for Annexin V Apoptosis Assay.

References

Quantitative analysis of Aurintricarboxylic Acid's inhibitory concentration (IC50) for various enzymes.

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Comparison of Aurintricarboxylic Acid (ATA) as an Inhibitor of Various Enzymes for Researchers and Drug Development Professionals.

This compound (ATA) is a polymeric aromatic compound known for its wide range of biological activities, including its function as a potent inhibitor of numerous enzymes. This guide provides a quantitative analysis of ATA's inhibitory concentration (IC50) across a diverse panel of enzymes, offering valuable comparative data for researchers, scientists, and professionals in drug development. The information is presented in a clear, tabular format, supplemented with detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding of ATA's mechanism of action.

Quantitative Inhibitory Activity of this compound (ATA)

The inhibitory potency of ATA varies significantly across different classes of enzymes. The following table summarizes the IC50 values of ATA for a range of enzymes, providing a basis for comparative analysis.

Enzyme ClassSpecific EnzymeOrganism/SystemIC50 Value
Proteases µ-CalpainNot specified22 µM[1]
m-CalpainNot specified10 µM[1]
SARS-CoV-2 Papain-like Protease (PLpro)Viral30 µM[2]
Topoisomerases Topoisomerase IISaccharomyces cerevisiae (yeast)~75 nM (ID50)[3]
Polymerases SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Viral56 nM[4]
Kinases Phosphofructokinase (PFK)Rabbit liver0.2 µM[5]
Receptors P2X1 Receptor (rP2X1R)Rat8.6 nM[6]
P2X3 Receptor (rP2X3R)Rat72.9 nM[6]
Lyases Cystathionine-γ-lyase (CSE)Not specified0.6 µM[6]
Phosphatases YopH Virulence FactorYersinia10 nM[7]
Other miRNA function modifierNot specified0.47 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical experimental protocols for determining the IC50 values of ATA for some of the key enzymes listed above.

Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay measures the ability of an inhibitor to prevent the enzyme from relaxing supercoiled DNA.

  • Materials: Purified yeast topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), varying concentrations of ATA, and agarose gel electrophoresis reagents.

  • Procedure:

    • Incubate purified yeast topoisomerase II with varying concentrations of ATA in the reaction buffer for a specified time (e.g., 15 minutes) at 30°C.

    • Initiate the reaction by adding supercoiled plasmid DNA.

    • Continue the incubation for a set period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. The amount of relaxed DNA is quantified to determine the extent of inhibition.

    • The IC50 value is calculated as the concentration of ATA that causes a 50% reduction in the catalytic activity of topoisomerase II[3][8][9][10][11].

Calpain Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate to measure calpain activity.

  • Materials: Purified µ-calpain or m-calpain, a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC), assay buffer (e.g., imidazole-HCl buffer with CaCl2 and DTT), and varying concentrations of ATA.

  • Procedure:

    • Pre-incubate the purified calpain enzyme with different concentrations of ATA in the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate).

    • The rate of substrate cleavage is proportional to the enzyme activity.

    • The IC50 value is determined as the concentration of ATA that results in a 50% inhibition of the initial rate of substrate cleavage[1][12][13][14][15].

Ribonuclease (RNase) Inhibition Assay

This assay assesses the ability of an inhibitor to protect RNA from degradation by ribonucleases.

  • Materials: Purified RNase A, a standard RNA substrate (e.g., yeast RNA), reaction buffer, varying concentrations of ATA, and agarose gel electrophoresis reagents.

  • Procedure:

    • Incubate the RNA substrate with RNase A in the reaction buffer in the presence and absence of various concentrations of ATA.

    • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 37°C).

    • Stop the reaction and analyze the integrity of the RNA by agarose gel electrophoresis.

    • Undegraded RNA will appear as distinct bands, while degraded RNA will appear as a smear. The degree of RNA protection is used to determine the inhibitory activity of ATA[16][17][18][19][20][21].

Visualizing Molecular Interactions and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified Enzyme Incubation Pre-incubation (Enzyme + ATA) Enzyme->Incubation Inhibitor ATA (Varying Conc.) Inhibitor->Incubation Substrate Substrate ReactionStart Reaction Initiation (Add Substrate) Substrate->ReactionStart Incubation->ReactionStart Measurement Measure Activity ReactionStart->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

TWEAK_Fn14_pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF2/5 Fn14->TRAF Recruits ATA ATA ATA->Fn14 Inhibits IKK IKK Complex TRAF->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκBα Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Invasion) NFkB->Gene Activates

Caption: ATA inhibits the TWEAK-Fn14 signaling pathway.[22]

JAK_STAT_pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates ATA ATA ATA->JAK Inhibits STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Expression STAT->Gene Activates

Caption: ATA's inhibitory effect on the JAK-STAT signaling pathway.[23]

References

Preserving the Integrity of Nucleic Acids: A Comparative Guide to Aurintricarboxylic Acid and Other Preservation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the preservation of high-quality nucleic acids is the cornerstone of reliable and reproducible experimental results. The ubiquitous presence of nucleases in biological samples poses a significant threat to the integrity of DNA and RNA, necessitating the use of effective preservation techniques. This guide provides an objective comparison of Aurintricarboxylic Acid (ATA) with other widely used methods for nucleic acid preservation, supported by experimental insights and detailed protocols.

This compound: A Potent Nuclease Inhibitor

This compound (ATA) is a polyanionic aromatic compound that functions as a potent, broad-spectrum inhibitor of a wide range of nucleases, including DNase I, RNase A, and various restriction endonucleases.[1][2][3][4][5] Its inhibitory action is believed to stem from its ability to bind to the nucleic acid-binding sites of these enzymes, thereby preventing the degradation of DNA and RNA during extraction and analysis.[4] This property makes ATA a valuable tool for preserving the integrity of nucleic acids in tissues and cell lysates.

Comparative Analysis of Nucleic Acid Preservation Methods

The selection of an appropriate nucleic acid preservation method is contingent on the sample type, the target nucleic acid (DNA or RNA), and the intended downstream applications. Below is a comparative overview of ATA and other common preservation techniques.

Table 1: Comparison of Nucleic Acid Preservation Methods

FeatureThis compound (ATA)RNAlater®Ethanol PrecipitationFlash Freezing (Liquid N2)
Primary Mechanism Broad-spectrum nuclease inhibition.Nuclease inactivation and precipitation of nucleic acids.Dehydration and precipitation of nucleic acids.Halting of enzymatic activity through ultra-low temperatures.
Primary Target DNA and RNAPrimarily RNA, also preserves DNA.DNA and RNADNA and RNA
Sample State Homogenized tissues, cell lysates.Whole tissues, cell pellets.Purified nucleic acid solutions.Whole tissues, cell pellets.
Storage Conditions Short-term at 4°C; long-term at -20°C or -80°C in lysis buffer.Room temperature (short-term), 4°C, -20°C, or -80°C.-20°C or -80°C.-80°C or -196°C (Liquid Nitrogen).
Downstream Compatibility Generally compatible, but may require removal for some enzymatic reactions.Compatible with most downstream applications after removal.Requires resuspension in an appropriate buffer.Requires sample pulverization before extraction.
Key Advantage Potent and broad nuclease inhibition.Convenient for field collection and room temperature storage.Effective for concentrating and purifying nucleic acids.Gold standard for preserving tissue architecture and biomolecules.
Key Disadvantage Potential for inhibition of downstream enzymes if not removed.Can interfere with some DNA extraction kits and protein analysis.Can co-precipitate salts and other contaminants.Requires specialized equipment and handling procedures.

Experimental Protocols

Detailed methodologies are crucial for the successful preservation of nucleic acids. The following sections provide representative protocols for the use of ATA and other common methods.

Protocol 1: Nucleic Acid Preservation in a Lysis Buffer Containing this compound

This protocol is adapted from methodologies describing the use of ATA as a nuclease inhibitor during nucleic acid isolation.[4]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM EDTA, 1% SDS

  • This compound (ATA) stock solution (100 mM in nuclease-free water)

  • Tissue or cell sample

  • Homogenizer

  • Microcentrifuge tubes

  • Standard nucleic acid extraction kit (e.g., phenol-chloroform or column-based)

Procedure:

  • Prepare the Lysis Buffer with ATA by adding the ATA stock solution to the Lysis Buffer to a final concentration of 1 mM.

  • Place the fresh or frozen tissue/cell sample in a pre-chilled tube containing the Lysis Buffer with ATA. Use approximately 10 volumes of buffer for the amount of tissue.

  • Homogenize the sample on ice until a uniform lysate is achieved.

  • Incubate the lysate at a temperature appropriate for the downstream nucleic acid extraction protocol (e.g., 65°C for 10 minutes for some DNA extraction methods).

  • Proceed with your standard nucleic acid extraction protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation, or a commercial kit).

  • To remove residual ATA that might interfere with downstream enzymatic reactions, include a purification step such as column purification or gel filtration.

Protocol 2: RNA Preservation using RNAlater®

This protocol follows the general guidelines for using commercially available RNA stabilization solutions.

Materials:

  • RNAlater® solution

  • Tissue or cell sample

  • Scalpel or forceps

  • Storage tubes

Procedure:

  • For tissue samples, cut the fresh tissue to be no more than 0.5 cm in any single dimension.

  • Place the tissue sample in a storage tube and add 5-10 volumes of RNAlater® solution, ensuring the tissue is completely submerged.

  • For cell samples, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in a small volume of phosphate-buffered saline (PBS). Then, add 5-10 volumes of RNAlater® solution.

  • Incubate the sample in RNAlater® at 4°C for at least 24 hours to allow for complete penetration of the solution.

  • For long-term storage, samples can be moved to -20°C or -80°C.

  • Prior to RNA extraction, remove the tissue from RNAlater® and process it as you would fresh tissue. For cell suspensions, pellet the cells and remove the RNAlater® solution before proceeding with RNA extraction.

Protocol 3: DNA/RNA Precipitation with Ethanol

This is a standard protocol for precipitating nucleic acids from an aqueous solution.

Materials:

  • Aqueous solution of DNA or RNA

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Microcentrifuge

  • Nuclease-free water or TE buffer

Procedure:

  • To your nucleic acid solution, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 2-2.5 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour to allow the nucleic acid to precipitate. For very small amounts of nucleic acid, the incubation can be extended overnight.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the nucleic acid.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol and centrifuge at high speed for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

  • Resuspend the nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the mechanism of nuclease inhibition by ATA and a general workflow for nucleic acid preservation.

Nuclease_Inhibition cluster_0 Nuclease Action (No Inhibitor) cluster_1 ATA-Mediated Inhibition Nuclease Nuclease NucleicAcid Nucleic Acid (DNA/RNA) Nuclease->NucleicAcid Binds & Cleaves Degraded Degraded Fragments NucleicAcid->Degraded Results in ATA This compound (ATA) Nuclease_Inhibited Nuclease ATA->Nuclease_Inhibited Binds to Nuclease PreservedNucleicAcid Intact Nucleic Acid Nuclease_Inhibited->PreservedNucleicAcid Cannot Bind/Cleave

Caption: Mechanism of nuclease inhibition by this compound (ATA).

Caption: General experimental workflow for nucleic acid preservation.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aurintricarboxylic Acid, a dye known for its use as an inhibitor of protein-nucleic acid interactions. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2][3][4][5] In some cases, there may be a risk of irreversible effects.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Consistent and correct use of this equipment is the first line of defense against accidental exposure.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety goggles or glassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
Hands Protective glovesAppropriate chemical-resistant gloves should be worn to prevent skin exposure.[6][7]
Body Protective clothingLong-sleeved clothing is recommended to minimize skin contact.[7]
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[6][7]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Always work in a well-ventilated area to keep airborne concentrations low.[5][6]

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Minimize dust generation and accumulation.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep containers tightly closed when not in use.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents.[3][6]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[6]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid if a cough or other symptoms appear.[6]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

Spills:

  • For minor spills, immediately clean up the area.[1]

  • Wear appropriate personal protective equipment as outlined above.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]

Waste Disposal:

  • Dispose of the chemical and its container in accordance with all federal, state, and local regulations.[1][2]

  • One suggested method is burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[1]

  • Decontaminate empty containers before disposal.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff and Dispose/Clean PPE G->H I Wash Hands Thoroughly H->I

Standard operational workflow for handling this compound.

References

×

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Reactant of Route 1
Aurintricarboxylic Acid
Reactant of Route 2
Aurintricarboxylic Acid

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